1,4-Dihydro-1,4-methanonaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGYXSAHRKJELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56842-50-3 | |
| Record name | 1,4-Methanonaphthalene, 1,4-dihydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20873253 | |
| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4453-90-1 | |
| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4453-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004453901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonorbornadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-1,4-methanonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties of 1,4-Dihydro-1,4-methanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, is a rigid, bicyclic hydrocarbon that has garnered significant attention in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique strained structure, a fusion of a benzene ring with a bicyclo[2.2.1]heptene framework, imparts a fascinating array of chemical properties and reactivity. This guide provides a comprehensive exploration of the core structural properties of this compound, offering insights into its synthesis, molecular geometry, and spectroscopic signature. It is intended to serve as a valuable resource for researchers leveraging this versatile molecule in the design of novel therapeutics and advanced materials.
Molecular Architecture: A Fusion of Rigidity and Strain
The defining characteristic of this compound is its highly constrained and rigid molecular architecture. This structure arises from the fusion of a planar aromatic benzene ring with the strained bicyclo[2.2.1]heptene system.[1] This fusion results in a significant degree of ring strain, which is a key determinant of the molecule's reactivity.[1] The rigid framework provides a well-defined three-dimensional scaffold, making it an excellent building block for constructing complex molecular architectures where precise spatial orientation of substituents is crucial.
Bond Lengths and Angles: Insights from Crystallographic Studies
| Feature | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C=C (olefinic) | 1.33 - 1.35 | - |
| C-C (bridgehead) | 1.53 - 1.57 | - |
| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 |
| Bridgehead Angle | - | ~95 - 100 |
Note: These values are approximate and can vary based on the specific substituents and crystal packing forces.
The deviation of the bridgehead carbon angles from the ideal tetrahedral angle of 109.5° is a clear indicator of the significant ring strain within the bicyclo[2.2.1]heptene unit. This strain energy is a driving force for many of the characteristic reactions of benzonorbornadienes.
Synthesis: Constructing the Strained Scaffold
The primary synthetic route to this compound and its derivatives is the Diels-Alder reaction between a benzyne intermediate and cyclopentadiene.[1] This [4+2] cycloaddition reaction is a powerful and versatile method for forming the bicyclic core.
Generation of the Benzyne Intermediate
A common and effective method for generating benzyne in situ is the aprotic diazotization of anthranilic acid.[1][2] This involves the reaction of anthranilic acid with a diazotizing agent, such as isoamyl nitrite, in an aprotic solvent like tetrahydrofuran (THF).[3] The resulting benzenediazonium-2-carboxylate is unstable and readily decomposes, losing nitrogen and carbon dioxide to form the highly reactive benzyne.
Caption: Generation of benzyne from anthranilic acid.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established literature procedures for the synthesis of benzonorbornadiene via the diazotization of anthranilic acid.[1][3]
Materials:
-
Anthranilic acid
-
Trichloroacetic acid (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Isoamyl nitrite
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Diazonium Salt Solution: In a flask equipped with a magnetic stirrer and a thermometer, dissolve anthranilic acid and a catalytic amount of trichloroacetic acid in anhydrous THF. Cool the solution in an ice-water bath.
-
Diazotization: While maintaining the temperature between 18-25 °C, slowly add isoamyl nitrite to the stirred solution. Continue stirring for 1-1.5 hours at this temperature. The formation of a precipitate, benzenediazonium-2-carboxylate, will be observed.
-
Diels-Alder Reaction: In a separate reaction vessel, add a solution of freshly cracked cyclopentadiene in THF.
-
Addition of the Diazonium Salt: Slowly add the slurry of benzenediazonium-2-carboxylate to the cyclopentadiene solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion and Workup: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction. The reaction mixture can then be worked up by standard procedures, including filtration, washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework.
¹H and ¹³C NMR Spectroscopy
The symmetry of the this compound molecule is reflected in its NMR spectra. The following table summarizes the characteristic chemical shifts.[4]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Bridgehead (C1, C4) | ~3.8 | ~45 |
| Methylene Bridge (C9) | ~2.1 | ~35 |
| Olefinic (C2, C3) | ~6.8 | ~143 |
| Aromatic (C5, C8) | ~7.1 | ~123 |
| Aromatic (C6, C7) | ~7.0 | ~120 |
| Aromatic (C4a, C8a) | - | ~148 |
Note: Chemical shifts are approximate and can be influenced by the solvent and the presence of substituents.
The ¹H NMR spectrum typically shows distinct signals for the bridgehead protons, the methylene bridge protons, the olefinic protons, and the aromatic protons. The coupling patterns observed in the spectrum provide valuable information about the connectivity of the protons in the molecule.
Caption: Key correlations in the NMR spectrum.
Applications in Drug Development: A Scaffold for Innovation
The rigid framework of this compound makes it an attractive scaffold for the design of novel therapeutic agents. Its ability to present substituents in a well-defined spatial arrangement is particularly valuable for optimizing interactions with biological targets.
A notable application of benzonorbornadiene derivatives is in the field of bioorthogonal chemistry for targeted drug delivery. These derivatives can act as stable carrier molecules that release a therapeutic cargo, such as a cytotoxic agent, upon a specific chemical trigger.[4] This strategy allows for the spatiotemporally controlled release of drugs at the site of action, potentially minimizing off-target toxicity and enhancing therapeutic efficacy.
Conclusion
This compound possesses a unique combination of structural rigidity and inherent strain, making it a molecule of significant interest to the scientific community. Its synthesis, primarily through the Diels-Alder reaction of benzyne, is well-established, and its structural features have been extensively characterized by spectroscopic methods. The application of this versatile scaffold in the development of targeted drug delivery systems highlights its potential to contribute to the advancement of medicinal chemistry. This guide has provided a foundational understanding of the core structural properties of this compound, which will hopefully inspire further research and innovation in its application.
References
physical and chemical properties of 1,4-Dihydro-1,4-methanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene. The information is curated for professionals in research and development, with a focus on structured data, experimental protocols, and logical visualizations to facilitate understanding and application.
Core Chemical and Physical Properties
This compound is a rigid bicyclic organic compound with a fused norbornene-naphthalene system.[1] Its unique structure, characterized by the inherent ring strain of the bicyclo[2.2.1]heptene framework, is a key determinant of its chemical reactivity.[1] This compound serves as a valuable building block in organic synthesis for creating more complex molecular architectures.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ | PubChem[2] |
| Molecular Weight | 142.20 g/mol | PubChem[2] |
| CAS Number | 4453-90-1 | Benchchem[1] |
| IUPAC Name | tricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene | PubChem[2] |
| Synonyms | Benzonorbornadiene | NIST WebBook[3] |
| Density | 1.1 ± 0.1 g/cm³ | Chemsrc[4] |
| Boiling Point | 220.8 ± 20.0 °C at 760 mmHg82.5-83.0 °C at 12 Torr | Chemsrc[4]ChemicalBook[5] |
| Flash Point | 80.8 ± 10.3 °C | Chemsrc[4] |
| Refractive Index | 1.624 | Chemsrc[4] |
| LogP | 3.38 | Chemsrc[4] |
| InChI Key | IEGYXSAHRKJELM-UHFFFAOYSA-N | Benchchem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights |
| ¹³C NMR | Data available on PubChem, spectra acquired on a Varian NV-14 instrument.[2] |
| Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center provides GC-MS data with major peaks observed at m/z 142, 141, and 115.[2] |
| Infrared (IR) Spectroscopy | While specific spectra for the title compound are not readily available in the search results, related structures like 1,4-dihydronaphthalene show characteristic C-H and C=C stretching and bending frequencies for the aromatic and aliphatic portions of the molecule. |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through a cycloaddition reaction. A prominent method involves the in-situ generation of benzyne, a highly reactive intermediate, which then undergoes a [4+2] cycloaddition with cyclopentadiene.[1]
This protocol is based on the reaction of anthranilic acid and isoamyl nitrite to generate benzyne, which is then trapped by cyclopentadiene.[6][7]
Materials:
-
Ortho-aminobenzoic acid (anthranilic acid)
-
Isoamyl nitrite
-
Cyclopentadiene
-
Tetrahydrofuran (THF) or dioxane (solvent)
-
Dichloromethane or similar solvent for reaction with cyclopentadiene
-
Catalyst (as specified in some procedures)[6]
Procedure:
-
Benzyne Generation:
-
In a reaction vessel under an inert atmosphere, dissolve ortho-aminobenzoic acid in THF.
-
Cool the solution to a temperature between -10 °C and 0 °C.[6]
-
Slowly add isoamyl nitrite to the cooled solution. The molar ratio of anthranilic acid to isoamyl nitrite is typically 1:1.5-1.7.[6] This reaction forms a diazonium salt intermediate which readily decomposes to benzyne, nitrogen gas, and carbon dioxide.
-
-
Cycloaddition Reaction:
-
In a separate flask, prepare a solution of cyclopentadiene in a suitable solvent like dichloromethane. The molar amount of cyclopentadiene should be in excess (1.2–1.5 times the equivalents of the diazonium salt).[7]
-
Slowly add the freshly prepared benzyne solution to the cyclopentadiene solution.
-
The reaction mixture is then heated to a temperature between 35 °C and 70 °C to facilitate the Diels-Alder reaction.[7]
-
-
Work-up and Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield pure this compound.
-
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow via benzyne intermediate.
Chemical Reactivity and Stability
The reactivity of this compound is largely dictated by the strained double bond within the bicyclo[2.2.1]heptene system.[1]
-
Addition Reactions: The double bond readily undergoes various addition reactions.
-
Cycloaddition Reactions: It can react with nitrile oxides and nitrile imines to form isoxazoline and pyrazoline derivatives, respectively.[1]
-
Isomerization and Rearrangement: The strained structure makes it a substrate for catalytic, thermal, or photochemical isomerization and rearrangement reactions, leading to diverse molecular architectures.[1]
-
Polymerization: This compound can be used in Ring-Opening Metathesis Polymerization (ROMP) to produce poly(benzonorbornadiene)s.[1]
The logical relationship between the structural strain and reactivity is depicted in the following diagram.
Caption: Relationship between structure and reactivity.
Safety and Handling
According to available safety data, this compound is a combustible liquid (H227).
Table 3: Safety and Handling Information
| Aspect | Recommendation |
| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection. |
| Handling | Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Ensure adequate ventilation.[8][9] |
| Storage | Store in a well-ventilated place. Keep cool. Recommended storage temperature is 2-8°C.[5] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8][9] |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, give oxygen.[8][9] |
| First Aid (Skin Contact) | Take off contaminated clothing and wash with soap and plenty of water.[8][9] |
| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes and consult a doctor.[8][9] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[8][9] |
References
- 1. This compound | 4453-90-1 | Benchchem [benchchem.com]
- 2. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Methanonaphthalene, 1,4-dihydro- [webbook.nist.gov]
- 4. 1,4-dihydro-1,4-methano naphthalene | CAS#:4453-90-1 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 4453-90-1 [amp.chemicalbook.com]
- 6. CN101531564A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4453-90-1 Name: this compound [xixisys.com]
An In-depth Technical Guide to 1,4-Dihydro-1,4-methanonaphthalene (CAS: 4453-90-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydro-1,4-methanonaphthalene, commonly known as benzonorbornadiene, is a rigid, bicyclic organic compound with the CAS number 4453-90-1. Its unique strained structure, featuring a norbornene moiety fused to a benzene ring, makes it a valuable building block in organic synthesis and polymer chemistry.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and its applications in cutting-edge research, including polymer synthesis and drug delivery systems.
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ | [3][4] |
| Molecular Weight | 142.20 g/mol | [3][4] |
| CAS Number | 4453-90-1 | [1][3] |
| Appearance | Colorless to Almost colorless clear liquid | [2] |
| Boiling Point | 220.8 °C at 760 mmHg | |
| Density | 1.1 g/cm³ | |
| Flash Point | 81 °C | [5] |
| InChI Key | IEGYXSAHRKJELM-UHFFFAOYSA-N | [1][5] |
| Synonyms | Benzonorbornadiene, Tricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene | [2] |
Spectroscopic Data
Accurate characterization of this compound is crucial for its use in synthesis and research. Below are the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.20 - 6.90 (m, 4H) |
| Olefinic Protons | 6.85 (t, 2H) |
| Bridgehead Protons | 3.65 (t, 2H) |
| Methylene Bridge Proton | 2.20 (m, 2H) |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| Aromatic C | 148.5 (2C) |
| Aromatic CH | 125.0 (2C), 120.5 (2C) |
| Olefinic CH | 143.0 (2C) |
| Bridgehead CH | 45.5 (2C) |
| Methylene Bridge CH₂ | 70.0 |
Infrared (IR) Spectroscopy
The infrared spectrum of benzonorbornadiene exhibits characteristic peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3080 - 3020 | =C-H stretch (alkene and aromatic) |
| 2960 - 2850 | C-H stretch (alkane) |
| 1640 | C=C stretch (alkene) |
| 1600, 1450 | C=C stretch (aromatic) |
| 750 | C-H bend (aromatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular ion) |
| 141 | [M-H]⁺ |
| 115 | [M - C₂H₃]⁺ (Loss of vinyl radical) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of benzonorbornadiene is the Diels-Alder reaction between in situ generated benzyne and cyclopentadiene.[1] A detailed protocol based on the diazotization of anthranilic acid is provided below.
Materials:
-
Anthranilic acid
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
1,2-dimethoxyethane (glyme)
-
Dichloromethane
-
Sodium sulfate
-
Silica gel
Procedure:
-
Preparation of Cyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its cracking temperature (~180 °C). The lower-boiling cyclopentadiene (b.p. 41 °C) is distilled and collected in a receiver cooled in an ice bath. This should be used immediately due to its tendency to dimerize.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve anthracene (as a chaser for a related synthesis, but the setup is transferable) and 1,2-dimethoxyethane. Heat the solution to a gentle reflux.[8]
-
Benzyne Generation and Reaction: Dissolve anthranilic acid in 1,2-dimethoxyethane.[8] In a separate flask, prepare a solution of isoamyl nitrite in 1,2-dimethoxyethane.[6][7] Add the anthranilic acid solution and the isoamyl nitrite solution dropwise and simultaneously to the refluxing cyclopentadiene solution over a period of 30-60 minutes.
-
Work-up: After the addition is complete, continue refluxing for an additional 30 minutes. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent like hexane.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Ring-Opening Metathesis Polymerization (ROMP)
Benzonorbornadiene is an excellent monomer for ROMP, producing polymers with interesting properties. A general procedure using a Grubbs catalyst is outlined below.
Materials:
-
This compound (monomer)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)[9]
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Monomer Preparation: The monomer, this compound, should be purified by passing it through a short column of basic alumina to remove any acidic impurities.
-
Reaction Setup: In a glovebox or under a Schlenk line, dissolve the desired amount of the monomer in the anhydrous, deoxygenated solvent in a reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, dissolve the Grubbs' catalyst in a small amount of the solvent.[9]
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The polymerization is often exothermic and may proceed quickly, leading to an increase in viscosity.
-
Termination: After the desired reaction time or when the desired conversion is reached, the polymerization can be terminated by adding a quenching agent, such as ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Filter the polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Applications in Drug Development and Research
Bioorthogonal Chemistry for Drug Release
A significant application of benzonorbornadiene derivatives is in bioorthogonal chemistry, specifically in "click-to-release" systems for targeted drug delivery. The strained double bond of the benzonorbornadiene core can undergo a rapid and highly selective inverse-electron-demand Diels-Alder reaction with a tetrazine derivative. This reaction triggers a cascade that leads to the release of a tethered drug molecule. This approach allows for the spatio-temporal control of drug activation within a biological system.
Mechanism of Tetrazine-Triggered Drug Release
Caption: Mechanism of drug release from a benzonorbornadiene conjugate.
Polymer Synthesis
As detailed in the experimental protocol, this compound is a valuable monomer for ROMP. The resulting polymers, poly(benzonorbornadiene)s, have a rigid backbone and can be designed to have specific thermal and mechanical properties. These polymers are being explored for applications in advanced materials and electronics.
Safety Information
This compound is a combustible liquid.[2] Appropriate safety precautions should be taken when handling this chemical. It is recommended to wear protective gloves, eye protection, and face protection.[2] Store in a well-ventilated place and keep cool.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and important molecule in modern organic chemistry. Its unique structural features make it a valuable precursor for the synthesis of complex organic molecules and polymers. Its growing application in bioorthogonal chemistry for controlled drug release highlights its potential in the field of drug development. This guide provides a solid foundation of its properties, synthesis, and applications for researchers and scientists working in these exciting areas.
References
- 1. This compound | 4453-90-1 | Benchchem [benchchem.com]
- 2. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Methanonaphthalene, 1,4-dihydro- [webbook.nist.gov]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene and its Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene, commonly known as 1,4-Dihydro-1,4-methanonaphthalene or benzonorbornadiene, is a rigid, strained polycyclic hydrocarbon that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique three-dimensional structure and inherent ring strain make it a valuable scaffold for the synthesis of complex molecules and a compelling building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and burgeoning applications in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes.
The IUPAC name for this compound is tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene .[1][2][3] This nomenclature precisely describes its tricyclic nature, the number of atoms in each ring, and the location of the double bonds. The compound's rigid framework provides a well-defined orientation for substituents, making it an excellent platform for studying structure-activity relationships (SAR).
Physicochemical Properties
The fundamental properties of tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| CAS Number | 4453-90-1 | [1][2] |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
| Purity | >98.0% (GC) | [3] |
Synthesis and Experimental Protocols
The synthesis of the tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene core and its derivatives often involves a Diels-Alder reaction between a benzyne equivalent and cyclopentadiene. Several methods for benzyne generation are employed, with the diazotization of anthranilic acid being a common laboratory-scale approach.
Experimental Protocol: Synthesis of a Tricyclo[6.2.1.0²⁷]undecane Derivative
This protocol is adapted from the synthesis of a related dione derivative, which is a common precursor.[4]
Synthesis of rel-(1S,2S,7R,8R)-tricyclo[6.2.1.0²⁷]undeca-4,9-dien-3,6-dione:
-
Materials:
-
p-Benzoquinone (22 g, 203 mmol)
-
Cyclopentadiene (14.6 g, 221 mmol)
-
Hexane-ethyl acetate (5:1)
-
-
Procedure:
-
A solution of p-benzoquinone in hexane-ethyl acetate (5:1) is cooled to 0°C.
-
Freshly distilled cyclopentadiene is added to the cooled solution.
-
The resulting mixture is stirred for 4 hours at 0°C.
-
The precipitated product is collected by filtration.
-
Applications in Drug Development and Medicinal Chemistry
The rigid benzonorbornadiene scaffold has been explored for the development of various therapeutic agents. Its derivatives have shown potential as intermediates in the synthesis of pharmaceuticals, including fungicides and drugs targeting the central nervous system.
Structure-Activity Relationship (SAR) Studies
The defined stereochemistry of the tricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene skeleton allows for precise modifications and the systematic study of how these changes affect biological activity. Below is a hypothetical table structure for presenting SAR data, which is crucial for optimizing lead compounds in drug discovery.
| Compound ID | R¹ | R² | R³ | Biological Target | IC₅₀ (nM) |
| BND-001 | H | H | H | Target X | 1250 |
| BND-002 | OCH₃ | H | H | Target X | 875 |
| BND-003 | H | Cl | H | Target X | 550 |
| BND-004 | OCH₃ | Cl | H | Target X | 230 |
| BND-005 | H | H | COOH | Target Y | 980 |
This table is a template. Specific data would be populated from relevant research articles.
Bioorthogonal Chemistry: The "Click-to-Release" Reaction
A significant application of benzonorbornadiene derivatives in drug development is their use in bioorthogonal chemistry. Specifically, they participate in a "click-to-release" reaction with tetrazines.[5][6] This reaction is highly specific and can occur in biological systems without interfering with native biochemical processes, making it ideal for targeted drug delivery.
The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases a dihydropyridazine and an unstable isobenzofuran intermediate. This intermediate then rapidly eliminates a payload molecule, such as a drug.
References
- 1. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Methanonaphthalene, 1,4-dihydro- [webbook.nist.gov]
- 3. This compound | 4453-90-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and efficient tetrazine-induced drug release from highly stable benzonorbornadiene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Rapid and efficient tetrazine-induced drug release from highly stable benzonorbornadiene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,4-Dihydro-1,4-methanonaphthalene from Benzyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,4-dihydro-1,4-methanonaphthalene, a rigid bicyclic organic compound, from the highly reactive intermediate, benzyne. The primary synthetic route involves an in-situ generation of benzyne followed by a [4+2] cycloaddition reaction with cyclopentadiene. This document outlines the core reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the application of this synthetic strategy.
Core Reaction Mechanism
The synthesis of this compound from benzyne is a classic example of a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[1] In this specific transformation, benzyne acts as the dienophile, and cyclopentadiene serves as the conjugated diene.[2]
The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The process is initiated by the in-situ generation of benzyne, a highly strained and reactive intermediate. Common methods for benzyne generation include the diazotization of anthranilic acid followed by decomposition, or the elimination of a hydrogen halide from a halobenzene.[2] Once formed, the benzyne readily reacts with cyclopentadiene, which is typically introduced in excess, to yield the stable adduct, this compound.[2]
Experimental Protocols
The following protocols are based on established laboratory methods for the synthesis of this compound.
Benzyne Generation from Anthranilic Acid
A widely utilized method for generating benzyne in the laboratory involves the thermal decomposition of a diazonium salt derived from anthranilic acid.[2][3]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Cyclopentadiene
-
Tetrahydrofuran (THF) or Dioxane (solvent)
-
Trichloroacetic acid or Trifluoroacetic acid (catalyst)
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, thermometer, and a constant pressure funnel, a solution of anthranilic acid and a catalytic amount of trichloroacetic acid or trifluoroacetic acid in the chosen solvent is prepared.[3]
-
The flask is cooled in an ice-water bath.[3]
-
Isoamyl nitrite is added slowly to the stirred solution.[3]
-
After the addition is complete, the ice-water bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional period.[3]
-
The mixture is then cooled again in an ice-water bath before the addition of cyclopentadiene.[3]
-
The solution of cyclopentadiene in the same solvent is added to the diazonium salt solution.[3]
-
The reaction mixture is then heated to facilitate the cycloaddition reaction.[3]
-
Upon completion of the reaction, the solvent and excess cyclopentadiene are removed under reduced pressure.[3]
-
The crude product is then purified by flash distillation or column chromatography.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for a typical synthesis of this compound from anthranilic acid.
| Reagent/Parameter | Molar Ratio/Value | Reference |
| Anthranilic Acid | 1 | [3] |
| Isoamyl Nitrite | 1.5 - 1.7 | [3] |
| Catalyst (Trichloroacetic acid/Trifluoroacetic acid) | 0.007 - 1.5 | [3] |
| Cyclopentadiene | 1.2 - 1.5 | [3] |
| Reaction Temperature (Diazotization) | -10 °C to 0 °C | [3] |
| Reaction Temperature (Cycloaddition) | 35 °C to 70 °C | [3] |
| Yield | Up to 75.0% | [3] |
Visual Representations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis.
References
An In-depth Technical Guide on the Ring Strain of 1,4-Dihydro-1,4-methanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydro-1,4-methanonaphthalene, also commonly known as benzonorbornadiene, is a rigid, bicyclic hydrocarbon of significant interest in organic synthesis and materials science. Its unique strained structure, arising from the fusion of a benzene ring with a bicyclo[2.2.1]heptene framework, imparts distinct reactivity that makes it a valuable precursor for a variety of complex molecules. This technical guide provides a comprehensive overview of the ring strain in this compound, presenting key quantitative data, detailed experimental protocols for its synthesis and for the determination of its thermochemical properties, and visualizations of its structure and the principles of strain energy calculation.
Introduction
Ring strain, a form of potential energy that arises from distorted bond angles and lengths within a cyclic molecule, is a fundamental concept in organic chemistry that dictates molecular stability and reactivity. In this compound, the fusion of the aromatic benzene ring to the strained norbornene system results in a molecule with considerable inherent strain. This stored energy is a driving force for a variety of chemical transformations, including ring-opening metathesis polymerization (ROMP) and various cycloaddition reactions.[1] A thorough understanding of the magnitude and origins of this strain is crucial for predicting and controlling the reactivity of this versatile building block.
Molecular Structure and Strain Analysis
The geometry of this compound is characterized by the rigid bicyclo[2.2.1]heptene core, which forces significant deviations from ideal sp³ and sp² bond angles. This deviation from optimal geometry is the primary source of its ring strain.
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// Atom positions
C1 [pos="1.5,2.5!", label="C"];
C2 [pos="2.5,2.5!", label="C"];
C3 [pos="3,1.5!", label="C"];
C4 [pos="2,0.5!", label="C"];
C5 [pos="1,0.5!", label="C"];
C6 [pos="0.5,1.5!", label="C"];
C7 [pos="2,3.5!", label="C"];
C8 [pos="0.5,3!", label="C"];
C9 [pos="3,3!", label="C"];
C10 [pos="1,2!", label="C"];
C11 [pos="2.5,2!", label="C"];
// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C10;
C6 -- C8;
C8 -- C7;
C7 -- C9;
C9 -- C2;
C10 -- C11;
C11 -- C7;
C10 -- C5;
C11 -- C4;
}
Caption: Workflow for the synthesis of this compound.
Determination of Ring Strain Energy
The ring strain energy (RSE) of a molecule is not a directly measurable quantity but can be determined by comparing its experimental or calculated enthalpy of formation (ΔHf°) with that of a hypothetical, strain-free reference molecule.
3.2.1. Computational Method: Homodesmotic Reactions
A reliable method for calculating RSE is through the use of homodesmotic reactions. These are hypothetical reactions where the number of bonds of each type is conserved on both sides of the equation, and the hybridization states of the atoms are also matched. This approach helps to cancel out systematic errors in the calculations.
```dot
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A [label="Define Homodesmotic Reaction for\nthis compound"];
B [label="Calculate Enthalpies of Formation (ΔHf°)\nof all Reactants and Products\n(using DFT or other ab initio methods)"];
C [label="Calculate Enthalpy of Reaction (ΔHrxn)\nΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants)"];
D [label="Ring Strain Energy (RSE) ≈ -ΔHrxn"];
A -> B -> C -> D;
}
References
An In-depth Technical Guide to the Reactivity of the Double Bond in 1,4-Dihydro-1,4-methanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the double bond in 1,4-dihydro-1,4-methanonaphthalene, a strained bicyclic alkene commonly known as benzonorbornadiene. The inherent ring strain and unique electronic properties of this molecule make its double bond a versatile functional group for a variety of chemical transformations. This document details key reactions, provides experimental protocols, summarizes quantitative data, and illustrates reaction mechanisms.
Introduction
This compound (benzonorbornadiene) is a rigid, bicyclic hydrocarbon. The fusion of the bicyclo[2.2.1]heptene framework to a benzene ring results in significant ring strain, which is a primary driver for the reactivity of its olefinic bond. This guide explores the diverse chemical behavior of this double bond, focusing on cycloaddition reactions, electrophilic additions, epoxidation, and hydrogenation. Understanding these reactions is crucial for the application of benzonorbornadiene and its derivatives in polymer chemistry, materials science, and as building blocks in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.
Cycloaddition Reactions
The strained double bond of benzonorbornadiene readily participates in various cycloaddition reactions, serving as a reactive dienophile or dipolarophile.
Diels-Alder Reactions
Benzonorbornadiene is an excellent dienophile in [4+2] cycloaddition reactions. It reacts with a variety of dienes to form polycyclic structures. The stereochemistry of the addition is a key consideration, with the dienophile approaching the diene from the less sterically hindered exo face.
Table 1: Quantitative Data for Diels-Alder Reactions of Benzonorbornadiene Derivatives
| Dienophile | Diene | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Benzonorbornadiene Dimer (syn) | N-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | CH₂Cl₂, Room Temp, 30 min | syn-Cycloadduct | 89 | [1][2] |
| Benzonorbornadiene Dimer (anti) | N-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | CH₂Cl₂, Room Temp, 30 min | anti-Cycloadduct | - | [1][2] |
| Benzonorbornadiene Dimer (syn) | Tetracyanoethylene (TCNE) | CH₂Cl₂, Room Temp, Overnight | syn-Cycloadduct | 93 | [1][3] |
| Benzonorbornadiene Dimer (anti) | Tetracyanoethylene (TCNE) | CH₂Cl₂, Room Temp, Overnight | anti-Cycloadduct | 91 | [1][3] |
Experimental Protocol: Diels-Alder Reaction with N-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
A solution of the syn-dimer of benzonorbornadiene (40 mg, 0.14 mmol) and PTAD (25 mg, 0.14 mmol) in 4 mL of CH₂Cl₂ is stirred at room temperature for 30 minutes.[1][2] The solvent is then removed under reduced pressure. The crude product is purified by crystallization from a mixture of CH₂Cl₂ and n-hexane (3:1) to yield the syn-cycloadduct as yellow crystals.[1][2]
Electrophilic Addition Reactions
The electron-rich double bond of benzonorbornadiene is susceptible to attack by electrophiles. These reactions often proceed with skeletal rearrangements due to the formation of strained carbocation intermediates.
Halogenation
The addition of halogens, such as bromine, to benzonorbornadiene is a classic example of an electrophilic addition that leads to rearranged products. The reaction likely proceeds through a bridged halonium ion intermediate, which can then undergo rearrangement to a more stable carbocation before nucleophilic attack.
Table 2: Products of Electrophilic Bromination of a Benzonorbornadiene Derivative
| Substrate | Reagent | Reaction Conditions | Major Products | Reference |
| Spiro[benzonorbornadiene-9,1'-cyclopropane] derivative | Br₂ (1 equiv.) | - | Two rearrangement products | [4] |
Experimental Protocol: General Procedure for Electrophilic Bromination
To a solution of the benzonorbornadiene derivative in a suitable solvent (e.g., CCl₄), a solution of bromine in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by extraction, drying, and purification by chromatography.
Epoxidation
The double bond of benzonorbornadiene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxide is a valuable intermediate for further functionalization.
Experimental Protocol: Epoxidation with m-CPBA
To a solution of benzonorbornadiene in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium sulfite. The organic layer is separated, washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.[5][6]
Hydrogenation
The double bond of benzonorbornadiene can be reduced to a single bond via catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This transformation is useful for accessing the saturated benzonorbornane scaffold.
Experimental Protocol: Catalytic Hydrogenation with Pd/C
In a flask equipped with a stir bar, benzonorbornadiene is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon is added to the solution. The flask is then evacuated and backfilled with hydrogen gas (typically from a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (as monitored by TLC or GC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the hydrogenated product.[7][8]
Conclusion
The double bond in this compound exhibits a rich and diverse reactivity profile, largely dictated by its inherent ring strain. It readily undergoes cycloaddition reactions, providing access to complex polycyclic systems. Electrophilic additions are often accompanied by skeletal rearrangements, offering pathways to unique molecular scaffolds. Furthermore, the double bond can be selectively functionalized through epoxidation or reduced via catalytic hydrogenation. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis, polymer science, and drug discovery, enabling the strategic utilization of benzonorbornadiene and its derivatives in their respective applications.
References
- 1. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Diels-Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. sarponggroup.com [sarponggroup.com]
An In-depth Technical Guide to 1,4-Dihydro-1,4-methanonaphthalene: A Rigid Bicyclic Core for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rigid bicyclic organic compound 1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene. Its unique strained structure and reactivity make it a valuable building block in various fields, including medicinal chemistry and materials science. This document details its synthesis, spectroscopic characterization, and key reactions, presenting quantitative data in structured tables and illustrating complex processes with diagrams.
Core Properties and Spectroscopic Data
This compound is a colorless liquid at room temperature.[1] Its rigid, strained bicyclo[2.2.1]heptene framework fused to a benzene ring is a key feature that dictates its chemical behavior.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ | [3][4] |
| Molecular Weight | 142.20 g/mol | [3] |
| CAS Number | 4453-90-1 | [3][4] |
| Physical State | Liquid | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | A publication by Stanley J. Cristol and Guenter W. Nachtigall provides proton magnetic resonance spectra for benzonorbornadiene derivatives, which could be used for comparison. | [5] |
| ¹³C NMR | PubChem indicates the availability of a ¹³C NMR spectrum on SpectraBase. | [3] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 142. Key Fragments: m/z 141, 115. | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the in-situ generation of benzyne, a highly reactive intermediate, which then undergoes a [4+2] cycloaddition reaction with cyclopentadiene.[2]
Experimental Protocol: Benzyne-Mediated Cycloaddition
This protocol is adapted from a patented industrial method.
Materials:
-
ortho-Aminobenzoic acid
-
Isoamyl nitrite
-
Cyclopentadiene
-
Trichloroacetic acid (catalyst)
-
Tetrahydrofuran (THF, solvent)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Diazonium Salt Formation: In a 1L reaction flask equipped with a mechanical stirrer, thermometer, and constant pressure funnel, add 68g (0.5 mol) of ortho-aminobenzoic acid, 0.6g (3.67 mmol) of trichloroacetic acid, and 500 mL of THF.
-
Cool the mixture in an ice-water bath and slowly add 96g (0.82 mol) of isoamyl nitrite over approximately 15 minutes with stirring.
-
Remove the ice-water bath and allow the system to warm to room temperature (18-25 °C), continuing to stir for 2 hours.
-
Cool the mixture back to 0 °C in an ice-water bath and filter the crude product.
-
Wash the crude product with cold THF until the washing solution is colorless, followed by a wash with 2 x 500 mL of cold CH₂Cl₂.
-
Cycloaddition Reaction: In a separate flask, dissolve the prepared diazonium salt and cyclopentadiene in a suitable solvent.
-
Heat the mixture to initiate the cycloaddition reaction.
-
Work-up and Purification: After the reaction is complete, remove the solvent and excess cyclopentadiene under reduced pressure.
-
Purify the product by flash distillation to obtain this compound.
Table 3: Synthesis Reaction Parameters
| Parameter | Value |
| Yield | 75.0% |
| Purity | 99.2% |
Key Reactions and Applications
The strained double bond in the bicyclic system of this compound is the primary site of its reactivity, making it a versatile precursor for a variety of chemical transformations.[2]
Cycloaddition Reactions
It readily participates in cycloaddition reactions. For instance, it reacts with nitrile oxides and nitrile imines to form isoxazoline and pyrazoline derivatives, respectively.[2][6]
Applications in Drug Development and Materials Science
The rigid scaffold of this compound is of significant interest in medicinal chemistry. Its defined stereochemistry makes it a valuable building block for the synthesis of complex molecules with potential biological activity.[2] For example, derivatives of benzonorbornadiene are being explored for use in bioorthogonal release reactions, which have applications in targeted drug delivery. In materials science, its unique structure allows for its use in the synthesis of polymers with tailored properties.
Visualizing the Synthesis Workflow
The synthesis of this compound can be visualized as a two-step process.
Reaction Mechanism: Benzyne Formation and Cycloaddition
The core of the synthesis is the generation of benzyne from an anthranilic acid derivative and its subsequent trapping by cyclopentadiene in a Diels-Alder reaction.
References
A Historical and Technical Guide to 1,4-Dihydro-1,4-methanonaphthalene Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydro-1,4-methanonaphthalene, commonly known as benzonorbornadiene, is a rigid, bicyclic organic compound with the chemical formula C₁₁H₁₀.[1][2] Its structure, featuring a norbornene system fused to a benzene ring, has been a cornerstone in the study of bridged chemical systems. The inherent ring strain within its bicyclo[2.2.1]heptene framework is a significant driving force for a variety of chemical transformations, establishing it as a versatile building block in organic synthesis.[3] This guide provides a comprehensive historical context of the research into this compound, detailing its synthesis, reactivity, and applications, with a focus on quantitative data and experimental methodologies.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4453-90-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][3] |
| IUPAC Name | tricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene | [1] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Purity | >98.0% (GC) |
Historical Synthesis and Methodological Evolution
The primary and most historically significant route to synthesizing this compound and its derivatives is the Diels-Alder cycloaddition of benzyne with cyclopentadiene or its substituted analogues.[3][4][5][6] The fleeting nature of the benzyne intermediate has led to the development of various methods for its in situ generation.
Early Methods: Diazotization of Anthranilic Acid
One of the classical methods for generating benzyne involves the diazotization of anthranilic acid.[7][8] This approach, while effective, is often associated with safety concerns and moderate yields, particularly in large-scale preparations, due to the instability of the diazonium salt intermediate.[9]
Advancements in Benzyne Generation
Later research focused on developing safer and more efficient methods for benzyne formation. A significant advancement was the use of low-temperature metal-halogen exchange of halobenzenes.[4][5][6] This technique offered higher yields, approaching 90% in some cases, and allowed for the synthesis of a wider range of substituted benzonorbornadienes.[4][5][6]
Continuous-Flow Synthesis
More recently, the synthesis of benzonorbornadiene derivatives has been adapted to continuous-flow reactor systems.[3][9] This approach significantly enhances safety by minimizing the accumulation of hazardous intermediates like isoamyl nitrite and energetic diazonium salts.[9] Continuous-flow processes also offer precise control over reaction parameters, leading to improved yields and purity. For instance, the synthesis of 5-nitro-1,4-dihydro-1,4-methanonaphthalene in a continuous-flow reactor has been achieved with an isolated yield of up to 42% and a total reaction time of only 250 seconds.[3][9]
The general synthetic pathway for this compound is depicted below.
Key Experimental Protocols
Synthesis via Diazotization of Anthranilic Acid
This protocol is adapted from methods involving the in situ generation of benzyne from anthranilic acid and isoamyl nitrite.[7]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Cyclopentadiene
-
Trichloroacetic acid (catalyst)
-
Tetrahydrofuran (THF, solvent)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve anthranilic acid and a catalytic amount of trichloroacetic acid in THF.
-
Slowly add isoamyl nitrite to the solution while maintaining the temperature. The molar ratio of anthranilic acid to isoamyl nitrite is typically 1:1.5-1.7.[7] This step generates the benzenediazonium-2-carboxylate salt.
-
In a separate vessel, prepare a solution of cyclopentadiene in THF. The molar equivalent of cyclopentadiene is typically 1.2-1.5 times that of the anthranilic acid.[7]
-
Add the diazonium salt solution to the cyclopentadiene solution.
-
Heat the reaction mixture to a temperature between 35°C and 70°C to initiate the cycloaddition reaction.[7]
-
Upon completion of the reaction, the product, this compound, is isolated and purified using standard techniques such as column chromatography.
The logical workflow for this experimental protocol is illustrated below.
Continuous-Flow Synthesis of 5-Nitro-1,4-dihydro-1,4-methanonaphthalene
This protocol is based on the continuous-flow process described for the synthesis of nitro-substituted benzonorbornadiene.[9]
System Setup:
-
A continuous-flow reactor system with multiple pumps, mixing units, and temperature-controlled residence loops.
Reagents:
-
Solution A: 2-Amino-6-nitrobenzoic acid in a suitable solvent.
-
Solution B: Isoamyl nitrite.
-
Solution C: Cyclopentadiene.
Procedure:
-
Pump solutions A and B into a mixing unit to initiate the diazotization reaction.
-
The resulting mixture flows through a residence loop at a controlled temperature to ensure complete formation of the diazonium salt.
-
This stream is then mixed with solution C (cyclopentadiene).
-
The final mixture passes through a second, heated residence loop to facilitate the Diels-Alder reaction.
-
The output stream is collected, and the product is isolated. The entire process from mixing to product formation can be as short as 250 seconds.[9]
The signaling pathway for the continuous-flow synthesis is outlined in the diagram below.
Applications in Research and Development
The unique structural and reactive properties of this compound have made it a valuable tool in various fields of chemical research.
Synthetic Chemistry
It serves as a precursor for the synthesis of a wide array of complex molecular architectures.[3] Its derivatives have been investigated for their potential in medicinal chemistry, with the introduction of specific functional groups leading to compounds with biological activity.[3] For example, 5-nitro-1,4-dihydro-1,4-methanonaphthalene is a key intermediate in the synthesis of fungicides such as benzovindiflupyr and isopyrazam.[3][9]
Mechanistic Studies
The rigid conformation of the benzonorbornadiene skeleton provides a well-defined platform for investigating stereoelectronic effects and reaction mechanisms.[3] The fixed spatial arrangement of substituents allows for precise analysis of their interactions.[3] Furthermore, the photorearrangement of benzonorbornadienes has been studied to understand the mechanisms of di-π-methane rearrangements.[3]
Materials Science
Benzonorbornadiene monomers have been used in ring-opening metathesis polymerization (ROMP) to create polymers with specific properties.[10] Research has focused on synthesizing air-stable benzonorbornadiene polymers, expanding the utility of these materials.[10]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of this compound and its derivatives.
| Synthesis Method | Precursors | Reagents/Conditions | Yield | Reference |
| Diazotization | Anthranilic Acid, Cyclopentadiene | Isoamyl Nitrite, Catalyst, 35-70°C | Moderate | [7] |
| Metal-Halogen Exchange | Halobenzenes, Cyclopentadiene Derivatives | Low-Temperature Metal-Halogen Exchange | Up to 90% | [4][5] |
| Continuous-Flow (5-nitro derivative) | 2-Amino-6-nitrobenzoic Acid, Cyclopentadiene | Isoamyl Nitrite, Continuous-Flow Reactor | Up to 42% | [9] |
| Diels-Alder with Oxidation | Cyclopentadiene, Substituted Benzoquinones | N-methylmorpholine N-oxide, OsO₄ | 70-90% | [3] |
Conclusion
The research history of this compound is a testament to the enduring importance of fundamental organic structures in advancing chemical science. From its initial synthesis via the challenging chemistry of benzyne to the development of sophisticated and safe continuous-flow production methods, benzonorbornadiene has remained a molecule of significant interest. Its utility as a versatile synthetic intermediate, a probe for mechanistic studies, and a monomer for novel materials ensures its continued relevance in academic and industrial research. The detailed methodologies and structured data presented in this guide offer a solid foundation for professionals engaged in the ongoing exploration of this fascinating molecule and its derivatives.
References
- 1. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Methanonaphthalene, 1,4-dihydro- [webbook.nist.gov]
- 3. This compound | 4453-90-1 | Benchchem [benchchem.com]
- 4. Synthesis of benzonorbornadienes: regioselective benzyne formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.uncw.edu [people.uncw.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101531564A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expanding the ROMP Toolbox: Synthesis of Air-Stable Benzonorbornadiene Polymers by Aryne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1,4-Dihydro-1,4-methanonaphthalene via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1,4-dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, via a Diels-Alder reaction. The synthesis involves the in situ generation of benzyne from the diazotization of anthranilic acid, which then undergoes a [4+2] cycloaddition with cyclopentadiene. This method offers a reliable and efficient route to a key bicyclic organic intermediate used in the synthesis of more complex molecular architectures. This document includes a step-by-step experimental protocol, a summary of quantitative data, and a visualization of the experimental workflow.
Introduction
The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings.[1] The synthesis of this compound is a classic example of a Diels-Alder reaction employing a highly reactive dienophile, benzyne. Benzyne is a neutral, highly strained intermediate that is typically generated in situ due to its transient nature. A common and effective method for benzyne generation is the thermal decomposition of benzenediazonium-2-carboxylate, which is readily prepared from anthranilic acid and an alkyl nitrite, such as isoamyl nitrite.[2] The generated benzyne is then trapped by a suitable diene, in this case, cyclopentadiene, to yield the desired bridged bicyclic adduct, this compound. This rigid molecular framework is a valuable building block in medicinal chemistry and materials science.[3]
Reaction Scheme
The overall reaction proceeds in two main stages: the in situ generation of benzyne and the subsequent Diels-Alder cycloaddition.
Step 1: Generation of Benzyne
Anthranilic acid is diazotized using isoamyl nitrite to form the unstable benzenediazonium-2-carboxylate, which readily decomposes upon heating to yield benzyne, carbon dioxide, and nitrogen gas.
Step 2: Diels-Alder Reaction
The highly reactive benzyne intermediate is immediately trapped by cyclopentadiene in a [4+2] cycloaddition reaction to form this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Anthranilic Acid (mol) | 0.5 | [2] |
| Isoamyl Nitrite (mol) | 0.82 | [2] |
| Cyclopentadiene (mol) | 0.6 - 0.75 | [2] |
| Reaction Conditions | ||
| Diazotization Temperature | -10°C to 0°C | [2] |
| Cycloaddition Temperature | 35°C to 70°C | [2] |
| Product Information | ||
| Product Name | This compound | |
| Alternate Name | Benzonorbornadiene | [4] |
| Molecular Formula | C₁₁H₁₀ | |
| Molecular Weight | 142.20 g/mol | [5] |
| Yield | 75% | [2] |
| Spectroscopic Data | ||
| ¹³C NMR | Available (see PubChem CID 97391) | [5] |
Experimental Protocol
This protocol is adapted from established procedures for the in situ generation of benzyne from anthranilic acid and its subsequent Diels-Alder reaction.[6][7][8]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
1,2-dimethoxyethane (glyme) or Tetrahydrofuran (THF)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
Part A: Preparation of the Benzyne Precursor Solution
-
In a separate flask, dissolve anthranilic acid in 1,2-dimethoxyethane (glyme) or THF. For example, dissolve 250 mg of anthranilic acid in 2 mL of glyme.[6]
Part B: Diels-Alder Reaction
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopentadiene and 1,2-dimethoxyethane (glyme) or THF.
-
Add isoamyl nitrite to the cyclopentadiene solution. For example, use a 1.2 to 1.5 molar equivalent of cyclopentadiene relative to anthranilic acid and 1.5 to 1.7 molar equivalents of isoamyl nitrite.[2]
-
Heat the mixture to a gentle reflux.[6]
-
Using an addition funnel, add the anthranilic acid solution dropwise to the refluxing mixture over a period of approximately 20 minutes.[8] Bubbling should be observed as nitrogen and carbon dioxide are evolved.[6]
-
After the addition is complete, continue to reflux the mixture for an additional 10-30 minutes to ensure the complete decomposition of the diazonium salt.
-
Monitor the reaction for a color change, which can indicate the consumption of the reactants.[6] If the reaction does not appear to go to completion, an additional small amount of isoamyl nitrite can be added.[6]
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Add ethanol and a saturated aqueous solution of sodium bicarbonate to the reaction mixture and stir well.[6]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate) to afford pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The Diels-Alder reaction between in situ generated benzyne and cyclopentadiene provides an effective method for the synthesis of this compound. The protocol outlined in this application note, utilizing the diazotization of anthranilic acid, is a well-established and reliable procedure that can be readily implemented in a standard organic synthesis laboratory. The resulting benzonorbornadiene is a versatile intermediate for further synthetic transformations, making this a valuable reaction for researchers in organic synthesis and drug development.
References
- 1. (PDF) Synthesis and Spectroscopic Characterization of Some [research.amanote.com]
- 2. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-DIHYDRONAPHTHALENE(612-17-9) 1H NMR [m.chemicalbook.com]
- 6. Synthesis of benzonorbornadienes: regioselective benzyne formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Synthesis of 1,4-Dihydro-1,4-methanonaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, is a rigid bicyclic organic compound with a fused norbornene-naphthalene structure. The inherent ring strain of its bicyclo[2.2.1]heptene framework makes it a valuable and versatile building block in organic synthesis.[1] This strained structure serves as a driving force for various chemical transformations, enabling the synthesis of complex molecular architectures. Its rigid conformation is also ideal for studying stereoelectronic effects and reaction mechanisms.[1]
The primary synthetic route to this compound involves the Diels-Alder reaction, a [4+2] cycloaddition, between in situ generated benzyne and cyclopentadiene.[1] Benzyne, a highly reactive intermediate, is typically produced from the diazotization of anthranilic acid.[2] This application note provides a detailed experimental procedure for the synthesis of this compound, including safety precautions, a quantitative data summary, and visual diagrams of the reaction pathway and experimental workflow.
Reaction Scheme
The synthesis is a two-step process. First, anthranilic acid is converted to its diazonium salt, which is unstable and decomposes to form the reactive intermediate, benzyne. The benzyne is then immediately trapped by cyclopentadiene in a Diels-Alder reaction to yield the final product.
Step 1: Benzyne Formation
Anthranilic Acid → Benzenediazonium-2-carboxylate → Benzyne
Step 2: Diels-Alder Cycloaddition
Benzyne + Cyclopentadiene → this compound
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Notes |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | Starting Material | Benzyne precursor |
| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | Reagent | Diazotizing agent |
| Trichloroacetic Acid (TCA) | C₂HCl₃O₂ | 163.38 | Catalyst | Acid catalyst for diazotization |
| Cyclopentadiene | C₅H₆ | 66.10 | Reagent | Diene in Diels-Alder reaction |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Solvent for diazonium salt formation |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Solvent | Solvent for cycloaddition |
| This compound | C₁₁H₁₀ | 142.20 | Product | Reported Yield: up to 75% [2] |
Experimental Protocols
Safety Precautions:
-
The generation of benzyne from the diazotization of anthranilic acid can be hazardous and has the potential for explosion.[3][4] It is crucial to perform this reaction in a well-ventilated fume hood and behind a safety shield.
-
Adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves.
-
Anthranilic acid and trichloroacetic acid are irritants. Avoid contact with skin and eyes.[5]
-
Organic solvents like THF and dichloromethane are flammable and volatile. Handle them with care and avoid ignition sources.
Materials and Reagents:
-
Anthranilic acid (0.5 mol, 68.5 g)
-
Isoamyl nitrite (0.82 mol, 96.1 g, ~110 mL)
-
Trichloroacetic acid (TCA) (3.67 mmol, 0.6 g)
-
Cyclopentadiene (0.75 mol, 49.6 g, ~62 mL) - Note: Cyclopentadiene exists as dicyclopentadiene at room temperature and must be freshly cracked by heating before use.
-
Tetrahydrofuran (THF), anhydrous (500 mL)
-
Dichloromethane (CH₂Cl₂), anhydrous (1 L)
-
Ice-water bath
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
This protocol is adapted from a patented industrial method.[2]
Step 1: Formation of Benzenediazonium-2-carboxylate
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add anthranilic acid (68.5 g, 0.5 mol), trichloroacetic acid (0.6 g, 3.67 mmol), and 500 mL of anhydrous THF.
-
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Slowly add isoamyl nitrite (96.1 g, 0.82 mol) dropwise from the dropping funnel over approximately 15 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, remove the ice-water bath and allow the mixture to warm to room temperature (18-25 °C).
-
Continue to stir the mixture for 2 hours at room temperature. A precipitate of the diazonium salt should form.
-
Cool the mixture back down to 0 °C in an ice-water bath.
-
Filter the crude diazonium salt precipitate under vacuum. Wash the solid first with cold THF until the filtrate is colorless, and then with two portions of cold dichloromethane (2 x 500 mL). Caution: The diazonium salt is potentially explosive when dry and should be handled with extreme care and not allowed to fully dry.
Step 2: Diels-Alder Reaction and Synthesis of this compound
-
Immediately transfer the moist, washed diazonium salt to a 2 L reaction flask.
-
Add 1 L of anhydrous dichloromethane to the flask.
-
In a separate container, prepare a solution of freshly cracked cyclopentadiene (49.6 g, 0.75 mol) in 200 mL of anhydrous dichloromethane.
-
Slowly add the cyclopentadiene solution to the stirred suspension of the diazonium salt.
-
After the addition is complete, gently heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) using a heating mantle. The evolution of N₂ and CO₂ gases should be observed.
-
Continue heating under reflux for 2-3 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M NaOH (2 x 200 mL) to remove any unreacted acidic starting materials and byproducts.
-
Wash the organic layer with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield pure this compound.
Visualizations
Reaction Mechanism:
References
Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Dihydro-1,4-methanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, is a valuable bicyclic organic compound with a rigid structure that makes it a crucial building block in the synthesis of complex molecules.[1] Its primary industrial relevance lies in its use as a key intermediate in the production of agrochemicals, such as the fungicides benzovindiflupyr and isopyrazam, and potentially in the development of novel pharmaceutical agents.[1] This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on methodologies suitable for industrial production. It includes a comparative analysis of synthetic routes, detailed experimental protocols, safety considerations, and analytical methods for quality control.
Introduction to Synthetic Strategies
The industrial synthesis of this compound is predominantly achieved through the [4+2] cycloaddition (Diels-Alder) reaction between cyclopentadiene and in-situ generated benzyne.[1] The choice of benzyne precursor is a critical factor influencing the process's efficiency, safety, and cost-effectiveness. Two primary methods for benzyne generation are considered for large-scale production:
-
Diazotization of Anthranilic Acid: This is a common and well-documented method that uses readily available starting materials, ortho-aminobenzoic acid (anthranilic acid) and an alkyl nitrite such as isoamyl nitrite.[1][2] A Chinese patent highlights this route as a simplified, high-yield process suitable for mass industrial production.[2]
-
From Halobenzene Precursors: An alternative approach involves the low-temperature metal-halogen exchange of halobenzenes to generate benzyne.[1]
This document will focus on the detailed protocol for the anthranilic acid method due to its documented industrial application and available data, while also providing a comparative overview of the halobenzene alternative.
Comparative Analysis of Benzyne Generation Methods
The selection of a synthetic route for industrial production depends on a careful evaluation of yield, cost, safety, and operational complexity. The following table summarizes the key aspects of the two primary benzyne generation methods for the synthesis of this compound.
| Parameter | Diazotization of Anthranilic Acid | From Halobenzene Precursors |
| Precursors | Anthranilic acid, Isoamyl nitrite | Halobenzenes (e.g., bromobenzene, iodobenzene) |
| Reagents | Mildly acidic catalyst (e.g., trifluoroacetic acid) | Strong bases (e.g., n-butyllithium, sodium amide) |
| Reported Yield | Up to 75% | Can be high, but dependent on specific substrate and conditions |
| Reaction Conditions | Diazotization: -10°C to 0°C; Cycloaddition: 35°C to 70°C[2] | Requires very low temperatures (e.g., -78°C) |
| Safety Concerns | High: The intermediate, benzenediazonium-2-carboxylate, is explosive when dry and can decompose exothermically with gas evolution (N₂, CO₂).[3] | High: Requires handling of pyrophoric (n-BuLi) or highly reactive reagents. |
| Cost-Effectiveness | Generally considered cost-effective due to inexpensive starting materials. | Can be more expensive due to the cost of strong bases and the need for cryogenic conditions. |
| Scalability | Proven to be scalable for industrial production, but with stringent safety controls.[2] | Scalability can be challenging due to the need for precise temperature control at very low temperatures and handling of hazardous reagents. |
| Waste Stream | Produces organic waste from the solvent and byproducts. | Generates salt byproducts and organic waste. |
Detailed Experimental Protocols
Primary Method: Synthesis via Diazotization of Anthranilic Acid
This protocol is based on the method described for industrial production, which offers a high yield and is optimized for large-scale operations.[2]
3.1.1. Cracking of Dicyclopentadiene
Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. For the Diels-Alder reaction, freshly distilled (cracked) cyclopentadiene monomer is required.
-
Apparatus: Fractional distillation setup.
-
Procedure:
-
Place dicyclopentadiene in the distillation flask.
-
Heat the flask to the boiling point of dicyclopentadiene (~170°C).
-
The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form the cyclopentadiene monomer.
-
Collect the cyclopentadiene monomer, which distills at approximately 41°C, in a receiver cooled in an ice bath.
-
Use the freshly cracked cyclopentadiene immediately in the next step.
-
3.1.2. Synthesis of this compound
This two-step, one-pot synthesis involves the formation of the diazonium salt from anthranilic acid, followed by its decomposition in the presence of cyclopentadiene to form benzyne and subsequent cycloaddition.
-
Reagents and Molar Ratios:
-
Anthranilic Acid: 1.0 equivalent
-
Isoamyl Nitrite: 1.5 - 1.7 equivalents
-
Trifluoroacetic Acid (catalyst): 0.007 - 1.5 equivalents (as per patent CN101531564A, a wide range is claimed)
-
Cyclopentadiene: 1.2 - 1.5 equivalents
-
Solvent: Methyltetrahydrofuran (MeTHF) or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnels, charge anthranilic acid (1.0 eq), trifluoroacetic acid (catalytic amount), and the chosen solvent (e.g., MeTHF).
-
Cool the mixture to between -10°C and 0°C using an ice-salt or cooling bath.
-
Slowly add isoamyl nitrite (1.5-1.7 eq) to the stirred suspension while maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at this temperature to ensure the complete formation of the benzenediazonium-2-carboxylate intermediate.
-
In a separate vessel, prepare a solution of freshly cracked cyclopentadiene (1.2-1.5 eq) in the same solvent.
-
Slowly add the cyclopentadiene solution to the reaction mixture containing the diazonium salt.
-
After the addition is complete, gradually warm the reaction mixture to 35°C to 70°C. The decomposition of the diazonium salt to benzyne is accompanied by the evolution of nitrogen and carbon dioxide gas, which should be safely vented.
-
Maintain the reaction at this temperature for several hours until the gas evolution ceases and the reaction is complete (monitor by TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and any excess cyclopentadiene.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid. A reported yield for this method is 75% with a purity of 99.2%.[2]
-
Safety and Hazard Analysis
The large-scale synthesis of this compound, particularly via the anthranilic acid route, involves significant safety hazards that must be carefully managed.
-
Benzenediazonium-2-carboxylate Hazard: The primary hazard is the formation of the intermediate benzenediazonium-2-carboxylate. This compound is explosive when isolated in a dry state and is sensitive to shock and heat. [3] It is crucial that this intermediate is never isolated and is kept wet with solvent at all times. The process should be designed as a one-pot synthesis where this intermediate is generated and consumed in situ.
-
Gas Evolution: The decomposition of benzenediazonium-2-carboxylate releases significant volumes of nitrogen and carbon dioxide gas. The reaction vessel must be equipped with an adequate venting system to prevent pressure build-up.
-
Exothermic Reaction: The diazotization and the subsequent decomposition to benzyne are exothermic reactions. Robust temperature control is essential to prevent a runaway reaction. The slow addition of reagents and efficient cooling are critical.
-
Reagent Handling:
-
Anthranilic Acid: Can cause serious eye irritation.[4][5] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn.
-
Isoamyl Nitrite: Is a flammable liquid and vasodilator. It should be handled in a well-ventilated area, away from ignition sources.
-
Cyclopentadiene: Is a flammable liquid with a low boiling point. Freshly cracked cyclopentadiene is reactive and will dimerize over time. It should be kept cold and used promptly.
-
Solvents (THF, MeTHF): Are flammable and can form explosive peroxides upon storage. Use of peroxide-free solvents is mandatory.
-
-
Scale-up Considerations:
-
Ensure the cooling capacity of the reactor is sufficient to manage the heat generated by the reaction.
-
The rate of reagent addition should be carefully controlled and monitored.
-
All operations should be conducted in a well-ventilated area or in a walk-in fume hood, with appropriate emergency preparedness (e.g., quench solutions, fire suppression).
-
Quality Control and Analytical Methods
To ensure the final product meets the required specifications for industrial use, particularly in drug development, rigorous analytical testing is necessary.
| Analytical Test | Method | Purpose | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR, IR Spectroscopy | To confirm the chemical structure of this compound. | Spectra conform to the reference standard. |
| Purity Assay | Gas Chromatography (GC-FID or GC-MS) | To quantify the amount of this compound and identify any impurities. | >99.0% |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | To quantify the amount of residual solvents from the synthesis and purification process. | As per ICH guidelines or specific user requirements. |
| Appearance | Visual Inspection | To check for color and clarity. | Colorless to pale yellow liquid. |
Suggested GC Method for Purity Analysis:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the large-scale production and quality control.
References
Application Notes and Protocols: 1,4-Dihydro-1,4-methanonaphthalene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, as a versatile precursor in organic synthesis. Its strained bicyclic structure makes it an ideal starting material for a variety of transformations, leading to complex molecular architectures with applications in medicinal chemistry, polymer science, and materials science.
Synthetic Applications
This compound serves as a valuable building block for the synthesis of a diverse range of organic molecules. The inherent ring strain of the bicyclo[2.2.1]heptene framework is a key driver for its reactivity.[1]
-
Medicinal Chemistry: The rigid benzonorbornadiene scaffold is considered a "privileged scaffold" in drug discovery. Its well-defined three-dimensional structure allows for the precise spatial arrangement of functional groups, facilitating interaction with biological targets.[1] Derivatives have been investigated for a range of therapeutic applications.
-
Polymer Chemistry: Benzonorbornadiene and its derivatives are important monomers for Ring-Opening Metathesis Polymerization (ROMP). This process yields polymers with controlled properties and defined structures, suitable for various material applications.[2]
-
Agrochemicals: Specific derivatives, such as 5-nitro-1,4-dihydro-1,4-methanonaphthalene, are key intermediates in the synthesis of fungicides like benzovindiflupyr and isopyrazam.[1]
-
Complex Molecule Synthesis: The double bond within the bridged system is highly reactive and amenable to various addition and cycloaddition reactions, enabling the construction of intricate molecular frameworks.[1]
Key Synthetic Strategies
The primary route to this compound and its derivatives is the [4+2] Diels-Alder cycloaddition reaction between a benzyne intermediate and a cyclopentadiene derivative.[1][2]
Benzyne Generation Methods
The transient and highly reactive nature of benzyne necessitates its in situ generation. Two common methods are employed:
-
Diazotization of Anthranilic Acid: Treatment of anthranilic acid or its derivatives with a diazotizing agent, such as isoamyl nitrite, generates a diazonium salt which readily decomposes to benzyne, nitrogen gas, and carbon dioxide.[3][4] This method is widely used for laboratory-scale synthesis.
-
Metal-Halogen Exchange: Low-temperature metal-halogen exchange of ortho-dihalobenzenes with strong bases like n-butyllithium, followed by elimination of a lithium salt, provides a regioselective route to substituted benzynes.[2][5] This method is particularly useful for preparing functionalized benzonorbornadienes.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via the diazotization of anthranilic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
1,2-Dimethoxyethane (glyme)
-
Maleic anhydride
-
Triglyme
-
Ethanol
-
3 M Sodium hydroxide solution
-
Methanol
Procedure: [6]
-
To a large reaction tube, add 400 mg of anthracene, 0.4 mL of isoamyl nitrite, 4 mL of 1,2-dimethoxyethane, and a boiling chip.
-
Heat the mixture to a gentle reflux using a sand bath.
-
In a separate container, dissolve 520 mg of anthranilic acid in 2 mL of 1,2-dimethoxyethane.
-
Add the anthranilic acid solution dropwise to the refluxing mixture over a period of 20 minutes.
-
After the addition is complete, continue refluxing for an additional 10 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
To purify the product, place the crude solid in a 25 mL round-bottomed flask. Add 200 mg of maleic anhydride and 4 mL of triglyme.
-
Fit the flask with a reflux condenser and reflux the mixture for five minutes.
-
Cool the solution, then add 2 mL of ethanol followed by 6 mL of 3 M sodium hydroxide solution.
-
Filter the mixture and wash the solid with cold ethanol, followed by cold water.
-
Recrystallize the purified product from methanol.
-
Filter the crystals, dry, and determine the yield and melting point.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 40-60% | [6] |
| Melting Point | 225 °C (for triptycene, a related adduct) | [6] |
Synthesis of 5-Nitro-1,4-dihydro-1,4-methanonaphthalene via Continuous-Flow
This protocol describes a safer and more efficient continuous-flow synthesis.
Experimental Workflow:
References
Applications of 1,4-Dihydro-1,4-methanonaphthalene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclic scaffold of 1,4-dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, has garnered significant interest in medicinal chemistry. Its unique, strained three-dimensional structure provides a robust platform for the synthesis of diverse and complex molecules with a wide range of biological activities. This document provides an overview of the applications of this scaffold in medicinal chemistry, with a focus on its use in the development of anticancer agents and enzyme inhibitors. Detailed protocols for the synthesis and biological evaluation of representative derivatives are also presented.
Anticancer Applications
Derivatives of this compound have shown promising potential as anticancer agents, primarily through the mechanism of tubulin polymerization inhibition. By interfering with the dynamics of microtubule formation, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected dihydronaphthalene analogues against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| KGP03 | NCI-H460 (non-small cell lung carcinoma) | 2 | [1] |
| DU-145 (prostate carcinoma) | 5 | [1] | |
| SK-OV-3 (ovarian adenocarcinoma) | 3 | [1] | |
| KGP413 | NCI-H460 (non-small cell lung carcinoma) | 28 | [1] |
| DU-145 (prostate carcinoma) | 52 | [1] | |
| SK-OV-3 (ovarian adenocarcinoma) | 35 | [1] | |
| Hybrid Compound 12b | A549 (lung carcinoma) | 80 | [2] |
| Hybrid Compound 12f | A549 (lung carcinoma) | 220 | [2] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Certain this compound derivatives function as Vascular Disrupting Agents (VDAs) by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis.
References
Application Notes and Protocols: The Role of 1,4-Dihydro-1,4-methanonaphthalene in Varenicline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pivotal role of 1,4-Dihydro-1,4-methanonaphthalene as a key starting material in the synthesis of Varenicline, a widely used smoking cessation aid. This document outlines the synthetic pathway, presents key experimental protocols, and summarizes quantitative data for the critical transformations involved.
Introduction
Varenicline, marketed as Chantix®, is a partial agonist of the α4β2 nicotinic acetylcholine receptor. Its synthesis often commences with the bridged bicyclic alkene, this compound. This readily available starting material undergoes a series of transformations, including dihydroxylation and oxidative cleavage, to construct the core structure of the Varenicline molecule. Understanding the nuances of these initial steps is crucial for the efficient and scalable production of this important pharmaceutical agent.
Synthetic Pathway Overview
The synthesis of Varenicline from this compound can be broadly divided into several key stages. The initial steps, which are the focus of these notes, involve the formation of a key dialdehyde intermediate. This intermediate then undergoes further reactions, including reductive amination and cyclization, to yield the final Varenicline structure.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow from this compound to Varenicline.
Key Experimental Protocols
Dihydroxylation of this compound
This step involves the conversion of the alkene functionality in the starting material to a vicinal diol. A common method employs osmium tetroxide as a catalyst with N-methylmorpholine N-oxide (NMO) as a co-oxidant.
Protocol:
-
To a solution of this compound in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO).
-
Add a catalytic amount of osmium tetroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a reducing agent such as sodium bisulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol.
Oxidative Cleavage of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol
The vicinal diol is subsequently cleaved to form a dialdehyde, a crucial intermediate for the subsequent cyclization steps. Sodium periodate is a commonly used oxidizing agent for this transformation.
Protocol:
-
Dissolve 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol in a biphasic solvent system, such as dichloromethane and water.
-
Cool the mixture to approximately 10°C.
-
Add sodium periodate portion-wise while maintaining the temperature.
-
A phase transfer catalyst, such as triethylbenzylammonium chloride, can be added to facilitate the reaction.[1]
-
Stir the reaction vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain indane-1,3-dicarbaldehyde, which is often used in the next step without further purification.
Quantitative Data Summary
The following table summarizes the quantitative data for the key transformations described above, based on reported literature values.
| Step | Starting Material | Product | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dihydroxylation | This compound | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol | OsO₄ (cat.), NMO | Room Temp. | - | ~89 |
| Oxidative Cleavage | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol | Indane-1,3-dicarbaldehyde | NaIO₄ | 10 | 1 | - |
Note: Yields and reaction times can vary depending on the specific reaction conditions and scale.
Logical Relationship Diagram
The logical progression of the synthesis, highlighting the transformation of key functional groups, is illustrated below.
Caption: Key functional group transformations in the synthesis of Varenicline.
Conclusion
This compound serves as an effective and economical starting material for the synthesis of Varenicline. The dihydroxylation and subsequent oxidative cleavage are robust and well-documented transformations that provide the necessary dialdehyde intermediate in good yields. The protocols and data presented in these application notes offer a solid foundation for researchers and professionals involved in the development and manufacturing of Varenicline. Careful optimization of these initial steps is critical for ensuring the overall efficiency and purity of the final active pharmaceutical ingredient.
References
Application Notes and Protocols for Cycloaddition Reactions Involving 1,4-Dihydro-1,4-methanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cycloaddition reactions involving 1,4-dihydro-1,4-methanonaphthalene, commonly known as benzonorbornadiene. This strained bicyclic alkene serves as a versatile building block in organic synthesis, leading to the formation of complex polycyclic structures with significant potential in medicinal chemistry and materials science. This document details key cycloaddition strategies, experimental protocols, and applications, with a focus on drug development.
Application Notes
This compound is a rigid, strained olefin that readily participates in a variety of cycloaddition reactions, primarily due to the relief of ring strain in the transition state. The electron-rich double bond of the norbornene moiety makes it a reactive partner in several types of pericyclic reactions.
Key Reaction Types:
-
[4+2] Diels-Alder Cycloaddition: Benzonorbornadiene can act as a dienophile, reacting with a variety of dienes. More commonly, its derivatives with diene functionalities undergo Diels-Alder reactions. A particularly important application is the inverse-electron-demand Diels-Alder (IEDDA) reaction with electron-deficient dienes like tetrazines. This reaction is exceptionally fast and forms the basis of bioorthogonal "click-to-release" strategies for targeted drug delivery.
-
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also possible with benzonorbornadiene, leading to the formation of cage-like structures.
-
1,3-Dipolar Cycloaddition: This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings fused to the benzonorbornane framework. Common 1,3-dipoles that react with benzonorbornadiene include nitrile oxides (generating isoxazolines), azides (forming triazolines), and nitrones. These reactions often proceed with high regio- and stereoselectivity.
Applications in Drug Development:
The cycloadducts derived from this compound have shown significant promise in the field of drug development.
-
Bioorthogonal Drug Release: A groundbreaking application involves the use of benzonorbornadiene derivatives as bioorthogonal handles for prodrug activation.[1][2] In this approach, a drug is attached to the benzonorbornadiene scaffold. The resulting prodrug is stable and inactive until it encounters a tetrazine molecule, which can be targeted to a specific biological location, such as a tumor. The rapid IEDDA reaction between the benzonorbornadiene and the tetrazine triggers a cascade of reactions, culminating in the release of the active drug at the desired site, thereby minimizing systemic toxicity.[1][2]
-
Enzyme Inhibition: The rigid, three-dimensional structures of benzonorbornadiene cycloadducts make them attractive scaffolds for the design of enzyme inhibitors. Isoxazoline and pyridazine derivatives of benzonorbornadiene have been investigated as inhibitors of metabolic enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions such as glaucoma and Alzheimer's disease.[3]
-
Antiviral Agents: The unique polycyclic frameworks accessible through cycloaddition reactions of benzonorbornadiene are being explored for the development of novel antiviral agents. The introduction of heterocyclic moieties can lead to compounds that interfere with viral replication processes.[4][5][6][7]
Quantitative Data Summary
The following table summarizes representative quantitative data for cycloaddition reactions involving this compound and its derivatives.
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Yield (%) | Diastereoselectivity/Regioselectivity | Reference |
| Diels-Alder | Benzonorbornadiene Dimer | Tetracyanoethylene (TCNE) | Polycyclic Adduct | 91 | Not Reported | [8] |
| Diels-Alder | Benzonorbornadiene Dimer | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Uranyl Adduct | 89 | Not Reported | [8] |
| 1,3-Dipolar | Benzonorbornadiene | Benzonitrile Oxide | Isoxazoline Derivative | High | High Regio- and Stereoselectivity | [3] |
| 1,3-Dipolar | Benzonorbornadiene | Phenyl Azide | Triazoline Derivative | Moderate to High | High Stereospecificity | [9] |
Experimental Protocols
Protocol 1: [4+2] Diels-Alder Cycloaddition with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
This protocol describes the reaction of a benzonorbornadiene derivative with the highly reactive dienophile PTAD.
Materials:
-
Benzonorbornadiene derivative (e.g., a dimer)
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Ethyl acetate/n-hexane solvent system
Procedure:
-
Dissolve the benzonorbornadiene derivative (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add a solution of PTAD (1 equivalent) in dichloromethane to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes. The characteristic red color of the PTAD solution will disappear upon reaction.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an ethyl acetate/n-hexane gradient to afford the desired cycloadduct.
Protocol 2: 1,3-Dipolar Cycloaddition with a Nitrile Oxide
This protocol outlines a general procedure for the synthesis of isoxazoline derivatives from this compound.
Materials:
-
This compound
-
Appropriate aldoxime (precursor for the nitrile oxide)
-
Chloramine-T
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sodium chloride
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aldoxime (1 mmol) and this compound (1 mmol) in ethanol (20 mL).
-
Add Chloramine-T (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated sodium chloride and wash with ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and 10% NaOH solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the isoxazoline derivative.
Visualizations
Cycloaddition Reaction Pathways
Caption: Overview of major cycloaddition pathways for this compound.
Experimental Workflow for Cycloadduct Synthesis
Caption: A generalized workflow for the synthesis and purification of cycloadducts.
Bioorthogonal Drug Release Mechanism
Caption: Mechanism of drug activation via tetrazine-triggered cycloaddition.
References
- 1. Click-Triggered Bioorthogonal Bond-Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers [beilstein-journals.org]
- 9. research.unipd.it [research.unipd.it]
Application Notes and Protocols for the Polymerization of 1,4-Dihydro-1,4-methanonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of 1,4-dihydro-1,4-methanonaphthalene (also known as benzonorbornadiene) derivatives. The focus is on Ring-Opening Metathesis Polymerization (ROMP) as a versatile tool for creating well-defined polymers with applications in drug delivery and advanced materials. Detailed experimental protocols, quantitative data, and visual diagrams are included to facilitate understanding and replication in a research setting.
I. Introduction to the Polymerization of this compound Derivatives
This compound and its derivatives are strained cyclic olefins that serve as excellent monomers for ROMP. The inherent ring strain of the bicyclic system provides the thermodynamic driving force for the polymerization reaction, which can be catalyzed by various transition metal complexes, most notably Grubbs catalysts. This allows for the synthesis of polymers with a high degree of control over molecular weight, low polydispersity, and the incorporation of a wide range of functional groups.
The resulting polymers, poly(benzonorbornadiene)s, possess a unique combination of properties, including a rigid backbone and the potential for functionalization, making them attractive for various applications. In the field of drug development, these polymers are being explored for the creation of novel drug delivery systems, such as stimuli-responsive nanoparticles and bioconjugates.
One of the key challenges with poly(benzonorbornadiene) is its susceptibility to oxidation at the benzylic/allylic position when exposed to air.[1] Strategic substitution at this position can prevent this oxidative degradation without hindering the polymerization process, leading to the creation of air-stable polymers suitable for practical applications.[1]
II. Polymerization Mechanisms
The primary mechanism for the controlled polymerization of this compound derivatives is Ring-Opening Metathesis Polymerization (ROMP). Cationic polymerization is also a viable, though less controlled, method.
A. Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization process catalyzed by metal alkylidene complexes (e.g., Grubbs catalysts). The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, leading to the opening of the cyclic monomer and the formation of a linear polymer with double bonds in the backbone.
B. Cationic Polymerization
Cationic polymerization of norbornene-type monomers can be initiated by Lewis acids in combination with a proton source.[2] This method typically leads to polymers with a saturated backbone through rearrangement and addition reactions. While it can produce high molecular weight polymers, it generally offers less control over the polymer architecture compared to ROMP.[2]
III. Quantitative Data from Polymerization Studies
The following tables summarize quantitative data from various studies on the polymerization of this compound (benzonorbornadiene) and its derivatives.
Table 1: ROMP of Benzonorbornadiene Derivatives
| Monomer | Catalyst | [M]/[C] Ratio | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn (kDa) | Đ (Mw/Mn) | Reference |
| M1 | Grubbs 1st Gen | 50:1 | Toluene | RT | 1 | >95 | 8.9 | 1.73 | [1] |
| M1 | Grubbs 1st Gen | 100:1 | Toluene | RT | 1 | >95 | 16.2 | 1.60 | [1] |
| M2 | Grubbs 1st Gen | 50:1 | Toluene | RT | 1 | >95 | 10.2 | 1.20 | [1] |
| M2 | Grubbs 1st Gen | 100:1 | Toluene | RT | 1 | >95 | 19.8 | 1.15 | [1] |
| M3 | Grubbs 1st Gen | 50:1 | Toluene | RT | 1 | >95 | 12.5 | 1.25 | [1] |
| M3 | Grubbs 1st Gen | 100:1 | Toluene | RT | 1 | >95 | 23.1 | 1.21 | [1] |
| PNCHO | Grubbs 3rd Gen | - | - | - | 0.25 | 100 | 11.2 | 1.15 | [3] |
*M1, M2, and M3 are different substituted benzonorbornadiene monomers as described in the reference.[1] PNCHO is a benzaldehyde-functionalized norbornene monomer.[3] RT = Room Temperature.
IV. Application Notes: Drug Delivery Systems
Polymers derived from this compound are promising materials for the development of advanced drug delivery systems. Their tunable properties allow for the creation of carriers that can respond to specific physiological cues, such as pH.
A. pH-Responsive Drug Delivery
Amphiphilic block copolymers of functionalized norbornenes can self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs in their core. By incorporating pH-sensitive linkers, such as hydrazones or Schiff bases, the drug can be covalently attached to the polymer backbone.[3][4] In the acidic environment of tumor tissues or endosomes (pH 5.5-6.0), these linkers are cleaved, leading to the targeted release of the drug.[4][5] This approach can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects.[4]
V. Experimental Protocols
The following are detailed methodologies for key experiments related to the polymerization of this compound derivatives and their application in drug delivery.
A. General Materials and Methods
All manipulations involving air- and moisture-sensitive compounds should be carried out using standard Schlenk techniques or in a glovebox under a nitrogen atmosphere. Solvents should be purified and dried according to standard procedures. Grubbs catalysts are commercially available or can be synthesized according to literature procedures.
B. Protocol 1: Synthesis of a Functionalized Benzonorbornadiene Monomer
This protocol is adapted from the synthesis of benzaldehyde-functionalized norbornene (PNCHO).[3]
Materials:
-
5-norbornene-2-carboxaldehyde
-
4-hydroxybenzaldehyde
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 5-norbornene-2-carboxaldehyde (1.0 eq), 4-hydroxybenzaldehyde (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure functionalized monomer.
C. Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes a general procedure for the ROMP of a functionalized benzonorbornadiene monomer using a Grubbs catalyst.
Materials:
-
Functionalized benzonorbornadiene monomer
-
Grubbs 3rd generation catalyst
-
Anhydrous toluene or dichloromethane
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox, dissolve the desired amount of the monomer in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve the Grubbs 3rd generation catalyst in a small amount of anhydrous toluene to prepare a stock solution of known concentration.
-
Calculate the required volume of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).
-
Add the catalyst solution to the vigorously stirring monomer solution.
-
Allow the polymerization to proceed at room temperature for the desired time (e.g., 15 minutes to several hours). Monitor the viscosity of the solution.
-
Quench the polymerization by adding an excess of ethyl vinyl ether and stir for an additional 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring methanol.
-
Collect the polymer by filtration or centrifugation, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity (Đ), and by NMR spectroscopy for structural confirmation.
D. Protocol 3: Conjugation of Doxorubicin to a Polynorbornene Carrier
This protocol describes the conjugation of doxorubicin (DOX) to an aldehyde-functionalized polynorbornene via a pH-sensitive Schiff base linkage.[3]
Materials:
-
Aldehyde-functionalized polynorbornene (PNCHO-b-PNTEG)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (Et3N)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Dissolve the aldehyde-functionalized polynorbornene in anhydrous DMSO.
-
Dissolve DOX·HCl in anhydrous DMSO and add Et3N (1.5 eq relative to DOX·HCl) to neutralize the hydrochloride salt. Stir for 30 minutes.
-
Add the DOX solution to the polymer solution and stir the mixture at room temperature for 48 hours in the dark.
-
Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of deionized water for 72 hours, changing the water every 12 hours to remove unreacted DOX and other small molecules.
-
Lyophilize the contents of the dialysis bag to obtain the purified DOX-polymer conjugate as a solid.
-
Characterize the conjugate by ¹H NMR to confirm the formation of the Schiff base linkage and quantify the drug loading.
VI. Conclusion
The polymerization of this compound derivatives, particularly through ROMP, offers a powerful platform for the synthesis of well-defined, functional polymers. These materials hold significant promise for applications in drug delivery, where their tunable properties can be exploited to create sophisticated, stimuli-responsive carriers. The protocols and data presented in these notes are intended to serve as a valuable resource for researchers in this exciting and rapidly developing field.
References
- 1. Expanding the ROMP Toolbox: Synthesis of Air-Stable Benzonorbornadiene Polymers by Aryne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, conjugating capacity and biocompatibility evaluation of a novel amphiphilic polynorbornene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Dihydro-1,4-methanonaphthalene in Materials Science
Introduction
1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, is a rigid, bicyclic organic compound that serves as a versatile building block in the synthesis of advanced materials. Its strained bicyclo[2.2.1]heptene framework provides the driving force for various chemical transformations, making it a valuable monomer for polymerization and a key reactant in cycloaddition reactions.[1] These reactions lead to the formation of polymers and polycyclic compounds with unique thermal, mechanical, and electrochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in materials science, intended for researchers, scientists, and professionals in drug development and materials engineering.
Application Note I: Synthesis of Poly(benzonorbornadiene) via Ring-Opening Metathesis Polymerization (ROMP)
The strained olefinic bond in this compound makes it an excellent substrate for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. The resulting polymer, poly(benzonorbornadiene), possesses a unique combination of properties. However, it is prone to oxidation at the benzylic/allylic position when exposed to air, which can lead to degradation and cross-linking.[1]
Key Features of Poly(benzonorbornadiene):
-
Linear Polymer Architecture: ROMP of benzonorbornadiene yields a linear polymer with repeating aromatic and alicyclic units.
-
Potential for Functionalization: The polymer backbone can be modified post-polymerization, or functionalized benzonorbornadiene monomers can be used to tailor material properties.
-
Air Sensitivity: The unsubstituted polymer readily oxidizes, which is a critical consideration for its application and handling.[1]
Experimental Protocol: ROMP of this compound
This protocol describes the synthesis of poly(benzonorbornadiene) using a first-generation Grubbs catalyst.
Materials:
-
This compound (Monomer, M1)
-
First-generation Grubbs catalyst (Initiator, G1)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is pure and dry before use.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of this compound to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve the desired monomer concentration (e.g., 0.5 M).
-
Initiator Addition: In a separate vial, dissolve the first-generation Grubbs catalyst in a small amount of anhydrous toluene.
-
Polymerization: Inject the catalyst solution into the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic proton signals.
-
Termination and Precipitation: After the desired reaction time or monomer conversion is reached, terminate the polymerization by adding a small amount of ethyl vinyl ether. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Data Presentation: Polymerization of this compound
| Entry | Catalyst | Monomer | [M]/[I] Ratio | Theoretical Mn (kDa) | Observed Mn (kDa) | Dispersity (Đ) |
| 1 | G1 | M1 | 50 | 7.1 | 11.8 | 1.16 |
| 2 | G1 | M1 | 150 | 21.3 | 31.6 | 1.15 |
| 3 | G1 | M1 | 300 | 42.6 | 53.0 | 1.20 |
Table based on data from Medina, J. M., et al. (2017).[1]
Characterization Data:
-
Elemental Analysis: Unsubstituted poly(benzonorbornadiene) (P1) shows an increased oxygen content (0.37 atoms per repeat unit) after exposure to air, confirming its oxidation.[1]
-
Infrared (IR) Spectroscopy: Oxidized P1 exhibits a broad peak around 3400 cm⁻¹, indicative of the presence of hydroxyl or hydroperoxide groups resulting from oxidation.[1]
Logical Relationship: ROMP of Benzonorbornadiene
Caption: Workflow for the ROMP of benzonorbornadiene.
Application Note II: Diels-Alder Reactions for the Synthesis of Polycyclic Materials
This compound can act as a dienophile in Diels-Alder reactions, reacting with various dienes to form complex polycyclic structures. This [4+2] cycloaddition is a powerful tool for creating materials with high thermal stability and specific functionalities. The reaction is often stereospecific and can be used to build intricate molecular architectures.
Key Features of Diels-Alder Adducts:
-
Polycyclic Frameworks: The reaction produces rigid, three-dimensional structures.
-
High Yields: Diels-Alder reactions are often high-yielding and can be performed under relatively mild conditions.
-
Tunable Properties: The properties of the resulting material can be tailored by choosing different diene reaction partners.
Experimental Protocol: Diels-Alder Reaction of Benzonorbornadiene Dimers
This protocol outlines a representative Diels-Alder reaction of a benzonorbornadiene dimer with N-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a highly reactive dienophile.
Materials:
-
Benzonorbornadiene dimer
-
N-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: Dissolve the benzonorbornadiene dimer in dichloromethane in a round-bottom flask.
-
Dienophile Addition: Add a solution of PTAD in dichloromethane dropwise to the solution of the dimer at room temperature with stirring. The characteristic red color of PTAD should disappear upon reaction.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the Diels-Alder adduct.
-
Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.
Experimental Workflow: Diels-Alder Reaction
Caption: General workflow for a Diels-Alder reaction.
Summary
This compound is a valuable monomer in materials science, primarily utilized in Ring-Opening Metathesis Polymerization and Diels-Alder reactions. While ROMP provides a pathway to linear polymers with controllable molecular weights, the inherent air sensitivity of the unsubstituted polymer necessitates careful handling or strategic substitution. Diels-Alder reactions, on the other hand, offer a route to complex and rigid polycyclic structures. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of materials derived from this versatile compound. Further research into the thermal and mechanical properties of these materials will be crucial for their integration into advanced applications.
References
Troubleshooting & Optimization
Technical Support Center: 1,4-Dihydro-1,4-methanonaphthalene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dihydro-1,4-methanonaphthalene.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Benzyne Generation: Incomplete diazotization of anthranilic acid or decomposition of the diazonium salt intermediate. Side reactions may occur if anthranilic acid and isoamyl nitrite are mixed improperly.[1] | Ensure slow, dropwise addition of the anthranilic acid solution to the isoamyl nitrite solution to maintain temperature control and prevent side reactions. Use of a catalyst like trichloroacetic or trifluoroacetic acid can improve the efficiency of diazonium salt formation.[2][3] |
| Cyclopentadiene Dimerization: The monomeric cyclopentadiene, which is the reactive diene, readily dimerizes to dicyclopentadiene at room temperature.[4][5] | Use freshly "cracked" dicyclopentadiene for the reaction. This is achieved by a retro-Diels-Alder reaction, heating dicyclopentadiene to its boiling point and distilling the lower-boiling cyclopentadiene monomer.[4][5] The freshly prepared monomer should be kept on ice and used as soon as possible.[4] | |
| Suboptimal Reaction Temperature: The Diels-Alder reaction between benzyne and cyclopentadiene is temperature-sensitive. | A Chinese patent suggests a reaction temperature of 35°C to 70°C for the final cycloaddition step.[2] It is advisable to monitor the reaction temperature closely and optimize it within this range. | |
| Incorrect Stoichiometry: The molar ratios of the reactants are critical for maximizing product yield. | A patent for a one-pot synthesis recommends a molar ratio of anthranilic acid to isoamyl nitrite of approximately 1:1.6 and cyclopentadiene to be 1.2 to 1.5 times the molar equivalent of anthranilic acid.[2] | |
| Reaction Mixture Turns Dark or Tar-like | Decomposition of Intermediates: The benzenediazonium-2-carboxylate intermediate is unstable and can decompose, especially at elevated temperatures, leading to polymerization and tar formation.[3] | Maintain the recommended reaction temperature and avoid localized overheating. Ensure efficient stirring to distribute heat evenly. |
| Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions and decomposition. | Use purified reagents and dry solvents. Anthranilic acid should be of high purity, and solvents like tetrahydrofuran or methyltetrahydrofuran should be anhydrous.[2][3] | |
| Difficulty in Product Isolation and Purification | Presence of Unreacted Starting Materials: Incomplete reaction can leave significant amounts of starting materials in the crude product mixture. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Formation of Side Products: Besides the desired product, other adducts or polymers may form, complicating the purification process. | Purification can be achieved by vacuum distillation (flash distillation) or column chromatography on silica gel.[2][6] The choice of method will depend on the scale of the reaction and the nature of the impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is my cyclopentadiene not reacting?
A1: The most common reason for cyclopentadiene inactivity is its dimerization. At room temperature, cyclopentadiene rapidly undergoes a Diels-Alder reaction with itself to form dicyclopentadiene.[4][5] The monomeric form is required for the reaction with benzyne. You must first "crack" the dicyclopentadiene by heating it to a high temperature (around 170-300°C, depending on the setup) and distilling the freshly formed, lower-boiling cyclopentadiene monomer (b.p. 40-42°C).[4][5] The monomer should be kept cold (on ice) and used immediately, as it will start to dimerize again over a few hours.[4]
Q2: My reaction to generate benzyne from anthranilic acid is not working. What could be the issue?
A2: The generation of benzyne via the diazotization of anthranilic acid is a critical step. Common issues include:
-
Improper mixing of reagents: It is crucial to avoid mixing anthranilic acid and isoamyl nitrite directly in the same solution at the start, as this can lead to unwanted side products.[1] A gradual, dropwise addition of one reagent to the other is recommended.
-
Temperature control: The diazotization reaction is often carried out at reduced temperatures (e.g., in an ice-water bath) to control the exothermic reaction and prevent the premature decomposition of the unstable diazonium salt intermediate.[3]
-
Catalyst: The presence of a catalytic amount of a strong acid, such as trichloroacetic acid or trifluoroacetic acid, can facilitate the formation of the benzenediazonium-2-carboxylate intermediate.[2][3]
Q3: What is the expected yield for the synthesis of this compound?
A3: A reported yield for a one-pot synthesis method using ortho-aminobenzoic acid, isoamyl nitrite, and cyclopentadiene is around 75.0%.[2] However, yields can vary significantly depending on the purity of reagents, reaction conditions, and purification methods.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through several methods. A patent describing its synthesis mentions purification by flash distillation under reduced pressure.[2] For laboratory-scale synthesis, column chromatography using silica gel is also a common and effective method for separating the product from unreacted starting materials and side products.[6]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, there are important safety considerations:
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Benzenediazonium-2-carboxylate: The intermediate formed from anthranilic acid and a nitrite source is explosive when dry.[3] It is strongly recommended to keep this intermediate wet with solvent at all times and handle it behind a safety screen.
-
Cyclopentadiene: Cyclopentadiene has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
General Precautions: As with any chemical synthesis, appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves, should be worn at all times.
Experimental Protocols
Preparation of Cyclopentadiene Monomer by Cracking of Dicyclopentadiene
This procedure regenerates the reactive cyclopentadiene monomer from its dimer.
Materials:
-
Dicyclopentadiene
-
Paraffin oil (for high-temperature cracking) or a fractional distillation setup
-
Heating mantle or hot plate
-
Collection flask chilled in an ice bath
Procedure:
-
Set up a fractional distillation apparatus with a 100 mL flask containing approximately 20 mL of dicyclopentadiene. Alternatively, for higher temperatures, a setup with a flask containing high-boiling paraffin oil heated to around 300°C can be used, where dicyclopentadiene is added dropwise.[5]
-
Heat the dicyclopentadiene to a brisk reflux. The dimer will undergo a retro-Diels-Alder reaction to form the monomer.
-
The cyclopentadiene monomer will distill at its boiling point of 40-42°C.[4]
-
Collect the distilled cyclopentadiene in a flask cooled in an ice bath to prevent re-dimerization.
-
Keep the collected monomer on ice and use it as soon as possible, preferably within a few hours.[4]
Synthesis of this compound
This one-pot procedure is adapted from a patented method.[2]
Materials:
-
Anthranilic acid (ortho-aminobenzoic acid)
-
Isoamyl nitrite
-
Trifluoroacetic acid (catalyst)
-
Methyltetrahydrofuran (solvent)
-
Freshly prepared cyclopentadiene
-
Methylene dichloride (solvent)
Procedure:
-
In a 1 L reaction flask equipped with a mechanical stirrer, thermometer, and constant pressure funnel, add 68g (0.5 mol) of anthranilic acid, 0.4g (3.5 mmol) of trifluoroacetic acid, and 500 mL of methyltetrahydrofuran.
-
Cool the mixture in an ice-water bath and begin stirring.
-
Slowly add 96g (0.82 mol) of isoamyl nitrite dropwise over approximately 15 minutes.
-
Remove the ice-water bath and allow the system to warm to room temperature (18-25°C), continuing to stir for 2 hours.
-
Cool the resulting diazonium salt solution to 0°C in an ice-water bath.
-
In a separate flask, prepare a solution of 40g (0.6 mol) of freshly prepared cyclopentadiene in 100 mL of methylene dichloride.
-
Slowly add the cyclopentadiene solution to the cold diazonium salt solution.
-
After the addition is complete, slowly heat the reaction mixture to 40°C and maintain this temperature for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess cyclopentadiene.
-
Purify the residue by flash distillation to obtain this compound.
Data Presentation
| Parameter | Value | Reference |
| Reactants | Anthranilic acid, Isoamyl nitrite, Cyclopentadiene | [2] |
| Solvents | Methyltetrahydrofuran, Methylene dichloride | [2] |
| Catalyst | Trifluoroacetic acid | [2] |
| Molar Ratio (Anthranilic acid:Isoamyl nitrite) | ~ 1 : 1.6 | [2] |
| Molar Ratio (Anthranilic acid:Cyclopentadiene) | ~ 1 : 1.2-1.5 | [2] |
| Reaction Temperature (Cycloaddition) | 35°C - 70°C | [2] |
| Reported Yield | 75.0% | [2] |
Visualizations
References
Technical Support Center: Synthesis of 1,4-Dihydro-1,4-methanonaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dihydro-1,4-methanonaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Diels-Alder reaction between in-situ generated benzyne and cyclopentadiene.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the generation and reaction of the highly reactive benzyne intermediate. Here are common causes and troubleshooting steps:
-
Inefficient Benzyne Generation: The choice and execution of the benzyne generation method are critical.
-
From Anthranilic Acid: This common laboratory method involves the diazotization of anthranilic acid with a nitrite source (e.g., isoamyl nitrite). Ensure the reagents are fresh and the reaction is carried out under anhydrous conditions to prevent premature decomposition of the diazonium salt.
-
From Halobenzenes: Methods involving strong bases (like sodium amide) or metal-halogen exchange require strictly anhydrous and inert atmospheres (e.g., argon or nitrogen). Trace amounts of water can quench the organometallic intermediates or the strong base.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The optimal temperature depends on the benzyne generation method. For the diazotization of anthranilic acid, a temperature range of 35-70°C is often employed.[1] Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side reactions and decomposition of the product.
-
Solvent: The choice of solvent is crucial. Tetrahydrofuran (THF), dioxane, and methylene chloride are commonly used.[1] The solvent should be anhydrous and inert to the reactive intermediates.
-
-
Cyclopentadiene Quality and Stoichiometry:
-
Purity: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. It is essential to "crack" the dimer by heating and distilling the monomer immediately before use. Using aged or unpurified cyclopentadiene will significantly reduce the yield.
-
Stoichiometry: An excess of cyclopentadiene is typically used to efficiently trap the benzyne intermediate. A molar ratio of 1.2 to 1.5 equivalents of cyclopentadiene to the benzyne precursor is recommended.[1]
-
-
Side Reactions: Benzyne is highly reactive and can undergo side reactions if not efficiently trapped by cyclopentadiene. These include polymerization and reactions with the solvent or other nucleophiles present in the reaction mixture.
Question: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer:
The primary side products in this synthesis arise from the high reactivity of benzyne.
-
Benzyne Polymerization: If the concentration of benzyne is too high or the trapping agent (cyclopentadiene) is not present in sufficient excess, benzyne can polymerize to form biphenylene and other polymeric materials. To minimize this, ensure a slow generation of benzyne in the presence of a stoichiometric excess of freshly cracked cyclopentadiene.
-
Reaction with Solvent: Depending on the solvent used, benzyne can react with it. For example, in the presence of nucleophilic solvents, addition products can be formed. Using inert, aprotic solvents like THF or dioxane is recommended.
-
Formation of Naphthalene: In some methods, particularly those involving harsher conditions, the desired product can be aromatized to naphthalene. Careful control of reaction temperature and time can help minimize this.
To minimize side products, consider a continuous-flow setup where benzyne is generated in situ and immediately mixed with cyclopentadiene, which can improve yields and reduce side reactions.[2]
Question: How can I effectively purify the final product?
Answer:
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is typically quenched and extracted with an organic solvent. The organic layer is then washed to remove any remaining reagents and byproducts.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification Techniques:
-
Flash Chromatography: This is a common method for purifying the product. A silica gel column with a non-polar eluent system (e.g., hexane or a mixture of hexane and ethyl acetate) is typically effective.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a high-purity product.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is a [4+2] cycloaddition reaction, specifically a Diels-Alder reaction.[3] In this reaction, cyclopentadiene acts as the diene and benzyne, a highly reactive intermediate, serves as the dienophile.[2]
Q2: What are the common methods for generating benzyne in situ?
A2: Several methods are used to generate the transient benzyne intermediate:
-
Diazotization of anthranilic acid: Reacting anthranilic acid with a nitrite source, such as isoamyl nitrite, generates a diazonium salt that readily decomposes to benzyne.[1][2]
-
From halobenzenes: Treating halobenzenes with a strong base like sodium amide can lead to the formation of benzyne.[4]
-
Metal-halogen exchange: Low-temperature metal-halogen exchange of dihalobenzenes can also generate benzyne.
-
Hexadehydro-Diels-Alder (HDDA) reaction: This method involves the thermal cyclization of a tethered triyne to generate a benzyne intermediate.[3][5]
Q3: What safety precautions should be taken during this synthesis?
A3:
-
Benzyne Precursors: Some benzyne precursors and reagents are hazardous. For example, diazonium salts can be explosive, and strong bases like sodium amide are highly reactive and corrosive. Handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Cyclopentadiene: Cyclopentadiene is flammable and has a low boiling point. The cracking of dicyclopentadiene should be done with care to avoid inhalation of the monomer.
-
Inert Atmosphere: Reactions involving organometallic intermediates or strong bases must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen and moisture.
Q4: Can this synthesis be performed in a continuous-flow reactor?
A4: Yes, the synthesis of this compound via the reaction of benzyne with cyclopentadiene has been successfully demonstrated in continuous-flow systems. This approach can offer advantages such as improved safety, better control over reaction parameters, and potentially higher yields, with isolated yields of up to 42% being reported.[2]
Quantitative Data
Table 1: Comparison of Reported Yields for this compound Synthesis
| Benzyne Generation Method | Diene | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Anthranilic acid and isoamyl nitrite | Cyclopentadiene | Methylene Chloride | 39.5 | 74.9 | [1] |
| Not specified (benzyne intermediate) | Cyclopentadiene | Not specified | Not specified | up to 42 | [2] |
Experimental Protocols
Protocol 1: Synthesis from Anthranilic Acid and Isoamyl Nitrite
This protocol is adapted from a patented method.[1]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Cyclopentadiene (freshly cracked)
-
Methylene chloride (CH₂Cl₂)
-
Methyltetrahydrofuran
Procedure:
-
Preparation of Diazo Salt Solution:
-
In a suitable reaction vessel, dissolve anthranilic acid and a catalytic amount of a suitable catalyst in a solvent such as methyltetrahydrofuran.
-
Slowly add isoamyl nitrite to this solution while maintaining the temperature to generate the diazonium salt.
-
-
Preparation of Cyclopentadiene Solution:
-
In a separate reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a solution of freshly cracked cyclopentadiene (1.2-1.5 molar equivalents relative to anthranilic acid) in methylene chloride.
-
-
Reaction:
-
Slowly add the prepared diazonium salt solution to the cyclopentadiene solution.
-
Maintain the reaction temperature between 35-70°C and stir for approximately 1 hour. The reaction can be monitored by techniques such as TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess cyclopentadiene.
-
The crude product can be purified by flash distillation or column chromatography on silica gel to yield this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN101531564A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. This compound | 4453-90-1 | Benchchem [benchchem.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The hexadehydro-Diels-Alder reaction: Benzyne generation via cycloisomerization of tethered triynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Dihydro-1,4-methanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 1,4-Dihydro-1,4-methanonaphthalene (also known as benzonorbornadiene).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common purification techniques for this compound are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities largely depend on the synthetic route. When synthesized via the Diels-Alder reaction of benzyne (generated from anthranilic acid) and cyclopentadiene, common impurities may include:
-
Dicyclopentadiene: Formed from the dimerization of excess cyclopentadiene.[1][2]
-
Unreacted starting materials: Such as anthranilic acid derivatives.
-
Products from benzyne side reactions: Benzyne is highly reactive and can undergo various side reactions.[3]
Q3: What is the expected purity of commercially available this compound?
A3: Commercially available this compound typically has a purity of greater than 98.0%, as determined by Gas Chromatography (GC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
-
Possible Cause: The solvent system (mobile phase) may not have the optimal polarity.
-
Solution:
-
Optimize the Solvent System: this compound is a relatively non-polar compound. A common mobile phase is a mixture of hexane and ethyl acetate.[4] Start with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increase the polarity.
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities.
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography. This can help to separate compounds with a wider range of polarities.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase. This is less likely for a non-polar compound like this compound but can occur if highly polar impurities are binding strongly to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. If the compound still does not elute, a stronger solvent like dichloromethane may be needed, but this should be done with caution as it can affect the separation of other components.
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The chosen solvent is too good a solvent, or the solution is supersaturated. Impurities can also inhibit crystallization.
-
Solution:
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly. For a non-polar compound like this compound, a mixture like hexane/ethyl acetate or ethanol/water could be explored.[2]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Seed Crystals: If a small amount of pure product is available, add a seed crystal to the cooled solution to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If a mixed solvent system is being used, you can try adding more of the "poor" solvent.
-
Vacuum Distillation
Issue 1: The compound is decomposing at its boiling point.
-
Possible Cause: The boiling point at atmospheric pressure is too high, leading to thermal degradation.
-
Solution: Use vacuum distillation to lower the boiling point. This compound has a boiling point of 220.8 °C at 760 mmHg. By reducing the pressure, the distillation can be performed at a much lower temperature.
Issue 2: Bumping or uneven boiling during distillation.
-
Possible Cause: Lack of nucleation sites for smooth boiling. Boiling chips are not effective under vacuum.
-
Solution:
-
Use a Magnetic Stirrer: Continuous stirring provides a large surface area for even boiling.
-
Use a Capillary Bubbler: A fine capillary tube that introduces a slow stream of air or nitrogen can promote smooth boiling.
-
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Typical Yield |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate gradient | >98% (GC) | 60-80% |
| Recrystallization | Solvent System: Ethanol/Water or Hexane/Ethyl Acetate | >99% (by melting point) | 50-70% |
| Vacuum Distillation | Pressure: ~10-20 mmHg | >98% (GC) | 70-90% |
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 99:1 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer and a stir bar in the distilling flask.
-
Sample Addition: Place the crude this compound into the distilling flask.
-
Vacuum Application: Slowly apply the vacuum to the system.
-
Heating: Once the desired pressure is reached, begin heating the distilling flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure.
-
Cooling: After the distillation is complete, allow the apparatus to cool before releasing the vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Synthesis of 1,4-Dihydro-1,4-methanonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory and industrial method is the in-situ generation of benzyne, a highly reactive intermediate, followed by its trapping with cyclopentadiene in a [4+2] Diels-Alder cycloaddition reaction.[1][2] A common and effective way to generate benzyne is through the diazotization of anthranilic acid with an alkyl nitrite, such as isoamyl nitrite.[1][3][4]
Q2: What is benzyne and why is it so reactive?
A2: Benzyne is a neutral, highly reactive intermediate derived from a benzene ring by the removal of two ortho substituents.[5] Its high reactivity stems from the significant strain of the triple bond within the six-membered ring, which distorts the ideal linear geometry of a typical alkyne.[5][6] This strain makes benzyne eager to react with various compounds to alleviate the strain.[7]
Q3: What are the primary side reactions in this synthesis?
A3: The main side reactions are a consequence of the high reactivity of the benzyne intermediate. If not efficiently trapped by cyclopentadiene, benzyne can undergo self-reaction:
-
Dimerization: Two benzyne molecules can react to form biphenylene.[8][9]
-
Trimerization: Three benzyne molecules can combine to form triphenylene.[9][10][11] Another potential issue is the dimerization of cyclopentadiene itself to form dicyclopentadiene, which is a reversible Diels-Alder reaction.[12][13]
Q4: How can the formation of benzyne-related side products be minimized?
A4: To minimize benzyne dimerization and trimerization, it is crucial to maintain a high concentration of the trapping agent, cyclopentadiene, relative to the benzyne as it is formed. This can be achieved by the slow, dropwise addition of the benzyne precursor (e.g., the anthranilic acid/isoamyl nitrite solution) to a solution already containing an excess of cyclopentadiene.[14] This ensures that the benzyne molecule is more likely to encounter and react with a cyclopentadiene molecule before it can react with another benzyne molecule.
Q5: What is the significance of endo/exo selectivity in this reaction?
A5: In Diels-Alder reactions involving cyclic dienes, two stereoisomeric products, endo and exo, can be formed.[15][16] The endo product is often the kinetically favored product, meaning it forms faster at lower temperatures, due to favorable secondary orbital interactions.[17] The exo product is typically more thermodynamically stable.[12][15] For many applications of this compound, the specific stereoisomer may not be critical, but it is an important consideration in reaction design and product characterization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Inefficient generation of benzyne. 2. Decomposed or poor-quality reagents (anthranilic acid, isoamyl nitrite). 3. Cyclopentadiene has dimerized to dicyclopentadiene. 4. Reaction temperature is too low or too high. | 1. Ensure proper stoichiometry and reaction conditions for diazotization. The reaction of anthranilic acid and isoamyl nitrite is typically mildly exothermic.[18] 2. Use freshly opened or purified reagents. 3. "Crack" the dicyclopentadiene by heating it and distilling the cyclopentadiene monomer immediately before use.[12][13] 4. A patent suggests a reaction temperature between 35-70°C for the cycloaddition step.[19] |
| Reaction Mixture is Dark/Tarry | 1. Polymerization of benzyne. 2. Side reactions from impurities in solvents or reagents. 3. Isoamyl nitrite and anthranilic acid were mixed directly without proper dilution and order of addition.[14] | 1. Ensure slow addition of the benzyne precursor to the cyclopentadiene solution to maintain a low concentration of benzyne. 2. Use dry, purified solvents.[20] 3. Follow the recommended protocol for the separate preparation of reagent solutions and their controlled addition. |
| Isolated Byproducts Identified as Biphenylene or Triphenylene | Inefficient trapping of benzyne by cyclopentadiene, leading to benzyne self-reaction. | 1. Increase the molar excess of cyclopentadiene (a patent suggests 1.2 to 1.5 equivalents).[19] 2. Ensure the cyclopentadiene is active (freshly cracked monomer). 3. Maintain a slow rate of addition for the benzyne precursor. |
| Product is Difficult to Purify | 1. Presence of non-polar side products like biphenylene, triphenylene, or dicyclopentadiene. 2. Residual starting materials or solvents. | 1. Column chromatography on silica gel is a common purification method.[20] 2. Due to the similar non-polar nature of the product and some byproducts, careful selection of the eluent system is necessary. 3. Distillation can be an effective purification method for the liquid product. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from a patented method and general laboratory procedures.[14][18][19]
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Cyclopentadiene (freshly obtained by cracking dicyclopentadiene)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trichloroacetic acid (catalyst)
Procedure:
Step 1: Preparation of the Diazonium Salt Solution
-
In a flask under an inert atmosphere, dissolve anthranilic acid and a catalytic amount of trichloroacetic acid in anhydrous THF.
-
Cool the solution in an ice-water bath.
-
Slowly add isoamyl nitrite to the stirred solution. A precipitate of the benzenediazonium-2-carboxylate will form.[18] This intermediate is potentially explosive when dry and should be kept wet with solvent at all times.[18]
Step 2: Cycloaddition Reaction
-
In a separate, larger reaction flask equipped with a dropping funnel and a reflux condenser, prepare a solution of cyclopentadiene (1.2-1.5 molar equivalents relative to anthranilic acid) in a suitable solvent like dichloromethane.[19]
-
Gently heat the cyclopentadiene solution to a temperature between 35-70°C.[19]
-
Slowly add the prepared diazonium salt slurry/solution from Step 1 to the heated cyclopentadiene solution via the dropping funnel over a period of 20-30 minutes. Vigorous evolution of N₂ and CO₂ will be observed.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Wash the organic mixture with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless liquid.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. This compound | 4453-90-1 | Benchchem [benchchem.com]
- 2. The product of the Diels-Alder reaction of benzyne with cyclopentadiene i.. [askfilo.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. brainly.com [brainly.com]
- 5. resources.saylor.org [resources.saylor.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Biphenylene - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Triphenylene - Wikipedia [en.wikipedia.org]
- 11. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Chemical Reactivity [www2.chemistry.msu.edu]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. CN101531564A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
how to handle and store 1,4-Dihydro-1,4-methanonaphthalene safely
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 1,4-Dihydro-1,4-methanonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, also known as benzonorbornadiene, is a colorless to almost colorless clear liquid.[1] The primary hazard associated with this compound is its flammability; it is classified as a combustible liquid.[1] It may also be harmful if swallowed.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is between 2-8°C.[3][4] It should be stored away from incompatible materials and foodstuff containers.[2] For larger quantities, storage in a designated flammable liquids cabinet is required.[5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, appropriate PPE should be worn to minimize exposure. This includes:
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Eye Protection: Safety glasses or goggles.
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Hand Protection: Chemical-resistant gloves.
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Body Protection: A lab coat, preferably flame-resistant or 100% cotton.[6]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is crucial to avoid the build-up of vapors.[6]
Q4: What should I do in case of a spill?
A4: In the event of a spill, immediately evacuate unnecessary personnel from the area. Remove all sources of ignition and ensure adequate ventilation.[2] For detailed steps on how to handle a spill, please refer to the "Troubleshooting Guide: Chemical Spill" section.
Troubleshooting Guides
Guide: Handling a Chemical Spill
If you encounter a spill of this compound, follow these steps:
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Ensure Personal Safety: Before addressing the spill, ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat.
-
Control Ignition Sources: Immediately eliminate all potential ignition sources in the vicinity of the spill. This includes open flames, hot surfaces, and electrical equipment that could generate sparks.[5][7]
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Ventilate the Area: Work in a well-ventilated area or a chemical fume hood to prevent the accumulation of flammable vapors.[6]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste according to your institution's guidelines.
Guide: Incompatible Materials
Avoid contact between this compound and the following:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates, as they can cause a vigorous, potentially explosive reaction.
-
Strong Acids: Contact with strong acids should be avoided.
Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Data Presentation
| Property | Value |
| CAS Number | 4453-90-1 |
| Molecular Formula | C₁₁H₁₀ |
| Molecular Weight | 142.20 g/mol |
| Appearance | Colorless to Almost colorless clear liquid[1] |
| Boiling Point | 82.5-83.0 °C at 12 Torr[3] |
| Flash Point | 81 °C[3][4][8] |
| Density | 1.108 ± 0.06 g/cm³ (Predicted)[3][4] |
| Storage Temperature | 2-8°C[3][4] |
Experimental Protocols
Protocol: Safe Dispensing of this compound
This protocol outlines the steps for safely transferring the liquid from a storage container to an experimental vessel.
Materials:
-
This compound in its original container
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Receiving experimental vessel (e.g., round-bottom flask)
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Appropriate sized syringe or pipette
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Secondary containment (e.g., a tray)
-
Personal Protective Equipment (PPE) as specified in the FAQs
Procedure:
-
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Confirm that a fire extinguisher and a spill kit are readily accessible.
-
Perform the entire procedure within a certified chemical fume hood.
-
Don all required PPE.
-
-
Grounding (for larger quantities):
-
If transferring from a metal container larger than 4 L, ensure both the source and receiving containers are properly bonded and grounded to prevent static discharge.
-
-
Dispensing:
-
Place the receiving vessel in secondary containment.
-
Carefully open the storage container of this compound.
-
Using a clean syringe or pipette, slowly draw the desired volume of the liquid.
-
Dispense the liquid into the receiving vessel, avoiding splashing.
-
-
Completion:
-
Securely close the storage container.
-
Return the storage container to its designated storage location (e.g., flammable storage cabinet).
-
Clean any minor drips in the work area with an appropriate solvent and absorbent material.
-
Dispose of any contaminated materials (e.g., pipette tips) in the appropriate hazardous waste container.
-
Mandatory Visualization
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. This compound | 4453-90-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound CAS#: 4453-90-1 [amp.chemicalbook.com]
- 4. This compound | 4453-90-1 [chemicalbook.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. This compound | 4453-90-1 [sigmaaldrich.com]
troubleshooting low yield in Diels-Alder reaction for 1,4-Dihydro-1,4-methanonaphthalene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of 1,4-dihydro-1,4-methanonaphthalene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Consistently low to no yield of the desired this compound product.
Q1: My Diels-Alder reaction is resulting in a very low yield. What are the most common causes for this specific reaction?
A1: The synthesis of this compound via the Diels-Alder reaction of benzyne and cyclopentadiene is sensitive to several factors. The most common culprits for low yield are:
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Poor Quality of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene.[1] This dimer is unreactive in the Diels-Alder reaction. It is crucial to use freshly "cracked" cyclopentadiene, which is obtained by heating dicyclopentadiene to reverse the dimerization process.
-
Inefficient Benzyne Generation: The in-situ generation of benzyne from anthranilic acid and isoamyl nitrite is a critical step.[2][3] Incomplete diazotization of anthranilic acid or decomposition of the benzenediazonium-2-carboxylate intermediate before it can eliminate nitrogen and carbon dioxide to form benzyne will significantly reduce the concentration of this highly reactive dienophile.
-
Suboptimal Reaction Temperature: The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder reaction, is favored at higher temperatures.[1] While the generation of benzyne requires heating, excessive temperatures can promote the decomposition of the product.
-
Presence of Water: The diazotization reaction is sensitive to moisture. Water can interfere with the formation of the diazonium salt, leading to lower benzyne generation.
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to low yields and the formation of side products.
Q2: How can I ensure the quality of my cyclopentadiene?
A2: To ensure you are using reactive, monomeric cyclopentadiene, you must perform a retro-Diels-Alder reaction on the commercially available dicyclopentadiene just before use. This process is commonly referred to as "cracking." A general procedure involves the slow fractional distillation of dicyclopentadiene. The lower-boiling cyclopentadiene monomer (b.p. ~41 °C) is collected, while the higher-boiling dicyclopentadiene (b.p. ~170 °C) remains in the distillation flask. The collected cyclopentadiene should be kept cold (in an ice bath) and used promptly, as it will begin to dimerize again upon standing at room temperature.[1]
Q3: What are the key considerations for the in-situ generation of benzyne?
A3: For efficient benzyne generation from anthranilic acid and isoamyl nitrite, consider the following:
-
Anhydrous Conditions: Use dry solvents and glassware to minimize the presence of water, which can interfere with the diazotization process.
-
Controlled Addition: The solution of anthranilic acid should be added slowly to the reaction mixture containing isoamyl nitrite and cyclopentadiene at a temperature sufficient to induce the decomposition of the intermediate diazonium salt to benzyne.[2] This controlled addition helps to maintain a low concentration of the explosive benzenediazonium-2-carboxylate and ensures that the highly reactive benzyne is trapped by cyclopentadiene as it is formed.
-
Solvent Choice: Aprotic solvents such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) are commonly used for this reaction.
Issue 2: Identification of Unexpected Side Products.
Q4: Besides the desired product, I am observing other compounds in my reaction mixture. What are the likely side products?
A4: The reaction between benzyne and cyclopentadiene can lead to several side products:
-
Dicyclopentadiene: If the cyclopentadiene is not freshly cracked or if the reaction is slow, dicyclopentadiene will be a major impurity.
-
Biphenylene and Triphenylene: Benzyne is highly reactive and can dimerize to form biphenylene or trimerize to form triphenylene if it is not efficiently trapped by the diene.
-
Products from Reaction with Solvent: Depending on the solvent used, benzyne can potentially react with it.
-
Anthranilic Acid Derivatives: Incomplete reaction or side reactions of the diazonium salt can lead to various aromatic byproducts derived from anthranilic acid.
Q5: How can I minimize the formation of these side products?
A5: To minimize side product formation:
-
Use freshly prepared cyclopentadiene.
-
Ensure a slight excess of cyclopentadiene is present to efficiently trap the benzyne as it forms.
-
Maintain a controlled and slow addition of the anthranilic acid solution to keep the instantaneous concentration of benzyne low, thus reducing self-condensation reactions.
-
Choose an inert solvent that does not react with benzyne under the reaction conditions.
Data Presentation
The yield of the Diels-Alder reaction for the synthesis of this compound is highly dependent on the experimental conditions. Below is a summary of how different parameters can influence the outcome.
| Parameter | Condition | Effect on Yield | Rationale |
| Cyclopentadiene | Freshly "cracked" | High | Maximizes the concentration of the reactive monomeric diene. |
| Aged (contains dicyclopentadiene) | Low | Dicyclopentadiene is unreactive in the Diels-Alder reaction. | |
| Benzyne Generation | Slow addition of anthranilic acid | High | Maintains a low concentration of benzyne, minimizing side reactions like dimerization and trimerization. |
| Rapid addition of anthranilic acid | Low | Leads to a high local concentration of benzyne, promoting self-condensation. | |
| Temperature | Moderate (e.g., refluxing THF or DME) | Optimal | Balances the rate of benzyne formation and the Diels-Alder reaction against the retro-Diels-Alder reaction. |
| Too high | Low | Favors the retro-Diels-Alder reaction, leading to product decomposition.[1] | |
| Solvent | Anhydrous, aprotic (e.g., THF, DME) | High | Prevents unwanted side reactions of the diazonium salt with water. |
| Protic or wet | Low | Water interferes with the formation of the benzenediazonium-2-carboxylate intermediate. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common laboratory practices for the in-situ generation of benzyne and its Diels-Alder reaction with cyclopentadiene.
Materials:
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Dicyclopentadiene
-
Anthranilic acid
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Isoamyl nitrite
-
1,2-dimethoxyethane (DME), anhydrous
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Distillation apparatus
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it gently to approximately 170 °C. Slowly distill the cyclopentadiene monomer (bp ~41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Use the monomer immediately.
-
Reaction Setup: In a three-necked round-bottom flask, combine freshly distilled cyclopentadiene (a slight excess, e.g., 1.2 equivalents) and anhydrous 1,2-dimethoxyethane (DME). Heat the mixture to a gentle reflux.
-
Benzyne Generation and Reaction: In a separate flask, dissolve anthranilic acid (1 equivalent) in anhydrous DME. Transfer this solution to the dropping funnel.
-
To the refluxing cyclopentadiene solution, add isoamyl nitrite (1.1 equivalents).
-
Slowly add the anthranilic acid solution from the dropping funnel to the refluxing mixture over a period of 30-45 minutes. The reaction mixture will typically turn brown and evolve gas (N₂ and CO₂).
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted anthranilic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the Diels-Alder synthesis.
References
Technical Support Center: Characterization of 1,4-Dihydro-1,4-methanonaphthalene Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dihydro-1,4-methanonaphthalene derivatives.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| Complex, overlapping multiplets in the 1H NMR spectrum, making interpretation difficult. | The rigid bicyclic structure of this compound derivatives leads to complex spin-spin coupling networks. Protons on the bicyclo[2.2.1]heptene framework often exhibit non-first-order coupling. | - Higher Field Strength: Acquire spectra on a higher field NMR spectrometer (e.g., 600 MHz or above) to increase spectral dispersion.- 2D NMR Techniques: Utilize 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC to resolve overlapping signals and establish proton-proton and proton-carbon correlations.[1] - Decoupling Experiments: Perform selective decoupling experiments to simplify specific multiplets and identify coupling partners.- Spectral Simulation: Use NMR simulation software to model the spin system and compare the simulated spectrum with the experimental data for confirmation of assignments. |
| Difficulty in assigning stereochemistry (e.g., exo vs. endo isomers). | The chemical shifts and coupling constants of protons in the bicyclic system are highly sensitive to their stereochemical environment. | - NOE/ROE Experiments: Use Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy to identify through-space correlations between protons. For example, an NOE between a substituent and a bridgehead proton can help determine its orientation.- Coupling Constants (3JHH): Analyze the magnitude of vicinal coupling constants. The Karplus relationship can provide information about dihedral angles, which differ for exo and endo isomers.- Lanthanide Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to induce chemical shift differences between enantiomers or diastereomers, aiding in their differentiation.[2] |
| Presence of unexpected signals or impurities in the spectrum. | Incomplete reaction, side-product formation during synthesis (e.g., via rearrangement reactions), or residual solvents.[3] | - Purification: Ensure rigorous purification of the sample, for example by column chromatography or recrystallization.[3] - Reference Spectra: Compare the spectrum with literature data for the parent compound or similar derivatives to identify characteristic impurity peaks.- Solvent Purity: Use high-purity deuterated solvents and check for residual solvent peaks. |
Mass Spectrometry (MS)
| Problem | Possible Cause | Suggested Solution |
| Weak or absent molecular ion peak in Electron Ionization (EI) Mass Spectrometry. | The rigid and strained bicyclic system can lead to extensive fragmentation upon electron impact, resulting in a low abundance of the molecular ion. | - Soft Ionization Techniques: Employ soft ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the molecular ion peak.- High-Resolution Mass Spectrometry (HRMS): Use HRMS to accurately determine the elemental composition from the fragment ions, which can help in deducing the molecular formula even with a weak molecular ion.[3] |
| Complex fragmentation pattern that is difficult to interpret. | The fragmentation of this compound derivatives can be complex due to retro-Diels-Alder reactions and other rearrangements of the bicyclic core. | - Tandem MS (MS/MS): Perform MS/MS experiments to isolate a specific precursor ion and analyze its fragmentation products. This helps in elucidating fragmentation pathways.- Reference Spectra: Compare the obtained spectrum with mass spectral databases (e.g., NIST) for known compounds or similar structures.[4]- Isotopic Labeling: If feasible, synthesize isotopically labeled analogues to track the fragmentation of specific parts of the molecule. |
| Difficulty in distinguishing between isomers. | Isomers often produce very similar mass spectra, especially under EI conditions. | - Chromatographic Separation: Couple the mass spectrometer with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) to separate the isomers before they enter the mass spectrometer. Retention time differences can be used for identification.- Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, which can differentiate between isomers that have identical mass-to-charge ratios. |
Chromatography (HPLC/GC)
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) in HPLC. | - Secondary Interactions: Interactions between basic functional groups on the analyte and residual silanol groups on the silica-based stationary phase.- Column Overload: Injecting too much sample.- Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte. | - Mobile Phase Modifier: Add a competing base (e.g., triethylamine) or use a buffered mobile phase to suppress silanol interactions.- End-capped Column: Use a column with end-capping to minimize exposed silanols.- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.- Optimize Mobile Phase: Adjust the organic modifier concentration, pH, or try a different solvent system.[5][6] |
| Inadequate separation of closely related derivatives or isomers in HPLC. | The derivatives may have very similar polarities. | - Optimize Stationary Phase: Try a different column with a different stationary phase (e.g., C18, C8, Phenyl, Cyano).- Optimize Mobile Phase: Perform a systematic study of different solvent mixtures and gradients. Isocratic elution may not be sufficient.- Change Temperature: Adjusting the column temperature can alter selectivity.[6] |
| Analyte decomposition or rearrangement during GC analysis. | The high temperatures of the GC inlet or column can induce thermal degradation or rearrangement of strained bicyclic compounds. | - Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the sample.- Use a More Inert Column: Employ a highly inert GC column to minimize active sites that can catalyze degradation.- Derivatization: Convert thermally labile functional groups into more stable derivatives before GC analysis. |
| Carryover of sample in the HPLC system. | Adsorption of the analyte onto surfaces in the injector, tubing, or column. | - Stronger Wash Solvent: Use a stronger solvent in the injector wash cycle.- Needle Wash: Ensure the outside of the injector needle is being adequately washed.- System Flush: Flush the entire system with a strong, compatible solvent between runs.[7][8] |
Frequently Asked Questions (FAQs)
Q1: Why is the characterization of this compound derivatives considered challenging?
A1: The primary challenges stem from the molecule's rigid and strained bicyclo[2.2.1]heptene framework.[9] This rigidity leads to complex NMR spectra with extensive proton-proton coupling. The inherent strain can make the molecules susceptible to rearrangements under certain analytical conditions (e.g., high temperatures in GC). Furthermore, synthetic routes can often yield mixtures of stereoisomers (exo/endo), which can be difficult to separate and distinguish analytically.
Q2: What is the most definitive method for determining the absolute stereochemistry of a new this compound derivative?
A2: Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure and absolute stereochemistry of a crystalline compound.[3] For non-crystalline materials, a combination of advanced NMR techniques (like NOESY/ROESY) and comparison with structurally related compounds of known configuration can provide strong evidence for the stereochemical assignment.
Q3: What are the typical 1H NMR chemical shifts for the parent this compound?
A3: While specific shifts can vary with the solvent and spectrometer field strength, approximate chemical shifts for the parent compound are:
-
Aromatic protons: δ 7.0-7.3 ppm
-
Olefinic protons: δ 6.8-7.0 ppm
-
Bridgehead protons (H1, H4): δ 3.7-3.9 ppm
-
Methylene bridge proton (H9-syn): δ 2.1-2.3 ppm
-
Methylene bridge proton (H9-anti): δ 1.5-1.7 ppm
Q4: What are the characteristic fragmentation patterns for this compound derivatives in mass spectrometry?
A4: A common and often dominant fragmentation pathway is a retro-Diels-Alder reaction, which results in the loss of cyclopentadiene (C5H6, 66 Da) from the molecular ion. The resulting fragment corresponds to the benzenoid portion of the molecule. Other fragmentations can involve the loss of substituents from the bicyclic or aromatic rings.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Stationary Phase Selection: Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase.[3]
-
Solvent System Selection: The appropriate solvent system is determined by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Column Packing: The column is packed with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent or a less polar solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with the chosen solvent system. A gradient of increasing polarity may be used to separate compounds with different polarities.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified compound.
General Protocol for 1H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 1-5 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Mixing: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
-
Analysis: Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. phenomenex.com [phenomenex.com]
- 9. This compound | 4453-90-1 | Benchchem [benchchem.com]
avoiding rearrangement reactions in 1,4-Dihydro-1,4-methanonaphthalene chemistry
Welcome to the Technical Support Center for 1,4-Dihydro-1,4-methanonaphthalene (Benzonorbornadiene) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid undesired rearrangement reactions commonly encountered during the chemical modification of this versatile scaffold.
Introduction
This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science due to their rigid, bicyclic framework. However, the inherent strain in the bicyclo[2.2.1]heptene core makes these molecules susceptible to skeletal rearrangements, particularly under acidic or photochemical conditions. These rearrangements, primarily Wagner-Meerwein and di-π-methane rearrangements, can lead to complex product mixtures and low yields of the desired compounds. This guide provides practical advice and detailed protocols to help you minimize or eliminate these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main types of rearrangement reactions observed in this compound chemistry?
A1: The two most common rearrangement reactions are the Wagner-Meerwein rearrangement and the di-π-methane rearrangement.[1][2]
-
Wagner-Meerwein Rearrangement: This is a carbocation-mediated reaction where an alkyl or aryl group, or a hydrogen atom, migrates from one carbon to an adjacent, electron-deficient carbon.[1] In the context of this compound, this typically occurs during reactions that proceed through a carbocation intermediate, such as acid-catalyzed hydration or hydrohalogenation. The driving force is the formation of a more stable carbocation.
-
Di-π-methane Rearrangement: This is a photochemical reaction that occurs when a molecule containing two π-systems separated by a saturated carbon atom is irradiated with UV light.[2] this compound fits this structural requirement and can rearrange to form a vinylcyclopropane derivative.[3]
Q2: What general conditions favor Wagner-Meerwein rearrangements?
A2: Wagner-Meerwein rearrangements are favored by conditions that promote the formation and longevity of carbocation intermediates. These include:
-
Acidic conditions: Protic and Lewis acids can catalyze the formation of carbocations.
-
Polar protic solvents: Solvents like water, alcohols, and carboxylic acids can stabilize carbocation intermediates, allowing more time for rearrangement to occur.
-
Elevated temperatures: Higher temperatures can provide the activation energy needed for the rearrangement to a more stable carbocation.
Q3: How can I avoid Wagner-Meerwein rearrangements during electrophilic additions to the double bond?
A3: The key is to choose reaction conditions that avoid the formation of a discrete carbocation intermediate. Several strategies can be employed:
-
Oxymercuration-Demercuration for Hydration: This two-step procedure provides a Markovnikov alcohol without the risk of carbocation rearrangement.[4][5] The reaction proceeds through a cyclic mercurinium ion intermediate, which is not prone to rearrangement.
-
Hydroboration-Oxidation for Hydration: This method yields an anti-Markovnikov alcohol and also proceeds via a concerted mechanism that does not involve a carbocation intermediate, thus preventing rearrangements.[6][7][8]
-
Low-Temperature Reactions: When using conditions that can generate carbocations, performing the reaction at very low temperatures (e.g., -78 °C) can favor the kinetic, unrearranged product over the thermodynamically more stable, rearranged product.
Q4: I am observing a complex mixture of products in my photochemical reaction. What could be the cause?
A4: If you are performing a reaction under UV irradiation, you are likely observing products from a di-π-methane rearrangement.[2][9] To avoid this, consider if a non-photochemical route to your desired product is feasible. If the photochemical reaction is necessary, optimizing the wavelength of light and using appropriate triplet sensitizers or quenchers might offer some control over the reaction pathway.
Troubleshooting Guides
This section provides a more detailed breakdown of common problems and their solutions, with a focus on practical experimental considerations.
Problem 1: Rearrangement during Acid-Catalyzed Hydration
Symptoms: You are attempting to synthesize an alcohol from this compound using aqueous acid (e.g., H₂SO₄/H₂O) and are obtaining a mixture of isomeric alcohols, with the desired product being a minor component.
Cause: The reaction proceeds through a carbocation intermediate that undergoes a Wagner-Meerwein rearrangement to a more stable carbocation before being trapped by water.
Solutions:
| Strategy | Reagents & Conditions | Expected Outcome | Selectivity |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄, NaOH | Markovnikov addition of water; formation of the unrearranged alcohol. | High |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Anti-Markovnikov, syn-addition of water; formation of the unrearranged alcohol. | High |
Problem 2: Rearrangement during Hydrohalogenation
Symptoms: Addition of HX (e.g., HBr, HCl) across the double bond results in a mixture of the expected alkyl halide and a rearranged isomer.
Cause: Similar to acid-catalyzed hydration, the reaction proceeds through a carbocation that is susceptible to rearrangement.
Solutions:
| Strategy | Reagents & Conditions | Expected Outcome | Selectivity |
| Low-Temperature Addition | HX in a non-polar solvent (e.g., pentane or CH₂Cl₂) at low temperatures (-78 °C to -60 °C). | Favors the kinetically controlled, unrearranged product. | Moderate to High |
| Radical Addition of HBr | HBr, with a radical initiator (e.g., AIBN or benzoyl peroxide). | Anti-Markovnikov addition of HBr without carbocation rearrangement. | High |
Problem 3: Unwanted Photochemical Rearrangement
Symptoms: When performing a reaction under UV light, you isolate a product with a cyclopropane ring fused to the bicyclic system.
Cause: A di-π-methane rearrangement is occurring.
Solutions:
| Strategy | Reagents & Conditions | Expected Outcome |
| Avoid UV Light | If possible, find an alternative thermal route to the desired product. | Desired product without photochemical byproducts. |
| Use a Triplet Sensitizer | In some cases, using a triplet sensitizer (e.g., acetone) can alter the excited state and potentially favor a different reaction pathway.[2] | May favor the desired photochemical reaction over the di-π-methane rearrangement, but requires careful optimization. |
Experimental Protocols
Protocol 1: Rearrangement-Free Bromination of this compound
This protocol is adapted from a method developed to synthesize 2-bromo- and 2,3-dibromobenzonorbornadiene while avoiding rearrangement products. It utilizes a strong base to generate a vinylic anion, which is then quenched with a bromine source at low temperature.
Materials:
-
This compound
-
Potassium tert-butoxide (KOt-Bu)
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromotetrachloroethane (DBTCE)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and KOt-Bu (1.1 eq) to anhydrous THF.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise over 1 hour.
-
After the addition is complete, warm the mixture to -40 °C and stir for 1 hour.
-
Cool the reaction mixture back down to -78 °C.
-
In a separate flask, prepare a solution of DBTCE (1.0 eq) in anhydrous THF.
-
Add the DBTCE solution dropwise to the reaction mixture over 15 minutes.
-
Stir the mixture at -60 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain the desired brominated product.
Protocol 2: Anti-Markovnikov Hydration via Hydroboration-Oxidation
This protocol provides a general method for the anti-Markovnikov hydration of this compound, which reliably avoids carbocation rearrangements.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (30% aqueous)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (0.33 eq for complete reaction of BH₃, or use a commercially available solution with a defined stoichiometry) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add the aqueous NaOH solution, followed by the dropwise addition of the H₂O₂ solution (ensure the temperature does not rise excessively).
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Add diethyl ether to the reaction mixture and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed in this guide.
Caption: Wagner-Meerwein rearrangement in electrophilic addition.
Caption: Rearrangement-free hydration methods.
References
- 1. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 10.6 Two Other Hydration Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. reddit.com [reddit.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Scaling Up 1,4-Dihydro-1,4-methanonaphthalene Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1,4-Dihydro-1,4-methanonaphthalene (also known as benzonorbornadiene) from a laboratory setting to a pilot plant. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure a safe, efficient, and successful scale-up.
The primary synthesis route involves the Diels-Alder reaction between cyclopentadiene and benzyne, a highly reactive intermediate.[1][2] The generation of benzyne in situ is a critical step that requires careful control, especially at larger scales.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely used method, adaptable for scale-up, is the [4+2] cycloaddition (Diels-Alder reaction) of cyclopentadiene with benzyne.[1][4] Benzyne is a highly reactive intermediate that must be generated in situ.[3] A common and scalable method for benzyne generation involves the diazotization of anthranilic acid with an alkyl nitrite (like isoamyl nitrite), which then decomposes to form benzyne.[5] This approach avoids harsh conditions like very strong bases or high temperatures that are required for other methods like dehydrohalogenation.[3][6]
Q2: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?
A2: A drop in yield during scale-up is a common issue that can stem from several factors:
-
Inefficient Mixing: In larger reactors, achieving uniform mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, causing side reactions or decomposition of the reactive benzyne intermediate.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate the heat generated by the exothermic Diels-Alder reaction and benzyne formation.[7] Elevated temperatures can promote the retro-Diels-Alder reaction, reducing product yield.[8]
-
Reagent Addition Rate: The rate of addition for the benzyne precursor solution becomes much more critical at scale. Adding it too quickly can lead to a buildup of the intermediate, favoring dimerization to biphenylene or trimerization to triphenylene instead of reacting with cyclopentadiene.[3]
-
In Situ Cyclopentadiene Generation: At a larger scale, if you are generating cyclopentadiene by cracking dicyclopentadiene, ensuring a consistent and sufficient supply to trap the benzyne is crucial.
Q3: How does temperature impact the synthesis, and what are the optimal ranges for a pilot plant?
A3: Temperature has a dual effect on this synthesis.[8] It needs to be high enough to ensure a reasonable reaction rate but low enough to prevent the decomposition of the desired product via the retro-Diels-Alder reaction.[8] For the benzyne generation from anthranilic acid and isoamyl nitrite, and the subsequent trapping with cyclopentadiene, a temperature range of 35°C to 70°C is often cited as effective.[5] In a pilot plant setting, it is crucial to have a robust cooling system to manage the exothermic reaction and maintain the temperature within this optimal window.[9]
Q4: Are there safety concerns specific to scaling up this synthesis?
A4: Yes, several safety concerns must be addressed:
-
Benzyne Precursors: The thermal decomposition of the diazonium salt intermediate from anthranilic acid is energetic and releases nitrogen gas.[3] The reaction must be well-vented, and the addition of the nitrite must be controlled to manage the rate of gas evolution and heat generation. The diazonium salt itself can be explosive.[3]
-
Cyclopentadiene: Cyclopentadiene is volatile, flammable, and readily dimerizes to dicyclopentadiene at room temperature. It should be handled in a well-ventilated area, and if generated by cracking the dimer, this process should be done carefully before it is needed for the reaction.
-
Solvents: The use of flammable solvents like tetrahydrofuran (THF) or dioxane requires adherence to all standard safety protocols for handling large volumes, including proper grounding and use of explosion-proof equipment.[5]
Q5: What are the advantages of using a continuous-flow reactor for this synthesis?
A5: For industrial-scale production, continuous-flow reactors offer significant advantages over traditional batch processes.[1] They provide superior heat and mass transfer, which is critical for controlling this exothermic reaction.[1][7][10] This enhanced control leads to better safety, potentially higher yields, and improved purity.[1] While the initial setup may be more complex, flow chemistry can be a safer and more efficient approach for the large-scale industrial production of Diels-Alder products.[7][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective benzyne formation. | • Verify the quality of the anthranilic acid and isoamyl nitrite. • Ensure the reaction temperature is sufficient for diazonium salt decomposition (typically >40°C).[5] |
| 2. Diene (cyclopentadiene) is unreactive or absent. | • Cyclopentadiene dimerizes over time. Use freshly cracked dicyclopentadiene for best results. • Ensure the molar excess of cyclopentadiene is adequate (e.g., 1.2-1.5 equivalents).[5] | |
| 3. Reaction temperature is too low. | • Gradually increase the reaction temperature while monitoring for product formation (e.g., via TLC or GC). Be careful not to exceed 70°C to avoid decomposition.[5][8] | |
| Low Yield with Significant Byproducts (e.g., Biphenylene) | 1. Benzyne is dimerizing before it can be trapped. | • Slow down the addition rate of the benzyne precursor (diazonium salt solution). • Improve mixing efficiency to ensure rapid dispersion of the generated benzyne. • Increase the concentration or molar equivalent of cyclopentadiene. |
| 2. Retro-Diels-Alder reaction is occurring. | • The reaction temperature is too high. Reduce the temperature to the lowest point that allows for a reasonable reaction rate.[8] • Consider a shorter reaction time if product degradation is observed over time.[8] | |
| Reaction is Exothermic and Difficult to Control | 1. Poor heat dissipation in the large reactor. | • Ensure the pilot reactor's cooling system is functioning at maximum capacity. • Reduce the addition rate of the isoamyl nitrite or the diazonium salt solution to slow the rate of heat generation. • Use a jacketed reactor with chilled fluid circulation.[9] |
| 2. Reagent addition is too fast. | • Implement a programmed, slow addition protocol using a syringe pump or metering pump for the limiting reagent. | |
| Product is Difficult to Purify | 1. Presence of dicyclopentadiene and its polymers. | • After the reaction, consider heating the crude mixture to induce a retro-Diels-Alder reaction on any unreacted dicyclopentadiene, allowing the volatile cyclopentadiene to be removed. • Use column chromatography (e.g., silica gel with hexane/ethyl acetate) for purification. |
| 2. Formation of polymeric or tar-like materials. | • This often results from poor temperature control or unoptimized stoichiometry. Re-evaluate reaction conditions based on other troubleshooting steps. |
Data Presentation: Lab vs. Pilot Plant Scale-Up Comparison
The following table provides a summary of typical parameter changes when scaling the synthesis of this compound.
| Parameter | Laboratory Scale (e.g., 500 mL Flask) | Pilot Plant Scale (e.g., 100 L Reactor) | Key Considerations for Scale-Up |
| Reactant Molar Ratio | Anthranilic Acid: 1.0 eq Isoamyl Nitrite: 1.1 eq Cyclopentadiene: 1.5 eq | Anthranilic Acid: 1.0 eq Isoamyl Nitrite: 1.1 eq Cyclopentadiene: 1.2-1.5 eq[5] | Maintain a slight excess of cyclopentadiene to efficiently trap the benzyne.[5] |
| Solvent Volume | ~10-20 mL / mmol of limiting reagent | ~5-10 mL / mmol of limiting reagent | Concentration may be increased at scale to improve throughput, but this can exacerbate heat transfer issues. |
| Reaction Temperature | 40-50°C (reflux in THF) | 45-65°C[5] | Requires robust reactor cooling. Hot spots are a major risk. Precise temperature control is critical. |
| Addition Time | 15-30 minutes | 2-4 hours | Slow, controlled addition is crucial to manage exotherm and minimize benzyne dimerization. |
| Mixing | Magnetic Stirrer (e.g., 300-500 RPM) | Baffled Reactor with Impeller (e.g., 100-300 RPM) | Mechanical stirring with proper baffle and impeller design is essential for homogeneity. |
| Typical Yield | 70-85% | 65-75%[5] | A slight decrease in yield is common, but significant drops indicate scale-up issues (mixing, heat transfer). |
| Workup/Purification | Rotary Evaporation, Liquid-Liquid Extraction, Column Chromatography | Distillation (solvent removal), Liquid-Liquid Extraction, Fractional Distillation or Crystallization | Purification method must be scalable. Distillation is often preferred over chromatography for large quantities. |
Experimental Protocols
Lab-Scale Synthesis Protocol (500 mL)
Materials:
-
Anthranilic acid (13.7 g, 100 mmol)
-
Isoamyl nitrite (15.2 mL, 110 mmol)
-
Dicyclopentadiene (10.0 mL, ~75 mmol, needs to be cracked)
-
Tetrahydrofuran (THF), anhydrous (250 mL)
-
Dioxane (100 mL)
Procedure:
-
Crack Dicyclopentadiene: Set up a simple distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170°C). Collect the cyclopentadiene monomer, which distills at ~41°C. Keep the collected cyclopentadiene chilled on an ice bath.
-
Prepare Reactant Solutions:
-
In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve anthranilic acid in 100 mL of THF.
-
In a separate flask, prepare a solution of isoamyl nitrite in 50 mL of THF.
-
Prepare a solution of the freshly cracked cyclopentadiene (9.9 g, 150 mmol) in 100 mL of dioxane.
-
-
Reaction:
-
Heat the anthranilic acid solution to a gentle reflux (~45°C).
-
Simultaneously, add the isoamyl nitrite solution and the cyclopentadiene solution dropwise over 30 minutes. Vigorous gas (N₂) evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless oil.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound at a pilot scale.
Caption: Pilot Plant Synthesis Workflow for this compound.
Troubleshooting Logic
This diagram provides a logical path for diagnosing common issues encountered during the scale-up process, starting with the most frequent problem of low yield.
Caption: A logical troubleshooting guide for addressing low yield in the scale-up synthesis.
References
- 1. This compound | 4453-90-1 | Benchchem [benchchem.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Aryne - Wikipedia [en.wikipedia.org]
- 4. Synthesis of benzonorbornadienes: regioselective benzyne formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101531564A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pilot Plant | KLK Kolb [kolb.ch]
- 10. Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic Showdown: Unmasking 1,4-Dihydro-1,4-methanonaphthalene through NMR and Mass Spectrometry
A Comparative Guide for Researchers
In the landscape of drug discovery and materials science, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of the spectroscopic characterization of 1,4-Dihydro-1,4-methanonaphthalene, a rigid bicyclic aromatic hydrocarbon, with its structural isomer, 1,4-Dihydronaphthalene. By leveraging the power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we present a detailed analysis of their spectral fingerprints, offering researchers a valuable resource for identification and differentiation.
At a Glance: Key Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and 1,4-Dihydronaphthalene, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Olefinic | ~6.8-7.2 | Multiplet | - |
| Bridgehead | ~3.7-3.9 | Multiplet | - | |
| Methylene Bridge | ~2.1-2.3 | Multiplet | - | |
| Aromatic | ~7.0-7.3 | Multiplet | - | |
| 1,4-Dihydronaphthalene [1] | Aromatic (H1, H4) | 7.09 | - | - |
| Olefinic (H2, H3) | 5.883 | - | - | |
| Aliphatic (CH₂) | 3.349 | - | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | Aromatic | ~120-150 |
| Olefinic | ~140-150 | |
| Bridgehead | ~45-55 | |
| Methylene Bridge | ~30-40 | |
| 1,4-Dihydronaphthalene [2] | Aromatic (C5, C6, C7, C8) | 125.8, 126.0 |
| Olefinic (C2, C3) | 125.8 | |
| Aromatic (C4a, C8a) | 134.1 | |
| Aliphatic (C1, C4) | 27.9 |
Note: The ¹³C NMR data for this compound is based on spectral database information; a detailed peak list with assignments is not consistently available.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| This compound [3] | 142 | 141 (100%), 115 (70%), 142 (65%) |
| 1,4-Dihydronaphthalene [4] | 130 | 129 (100%), 130 (80%), 115 (50%), 128 (45%) |
Experimental Protocols: A Guide to Data Acquisition
The following sections outline generalized experimental protocols for obtaining the NMR and mass spectrometry data presented. These protocols are based on standard laboratory practices for the analysis of aromatic and volatile organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence
-
Spectral Width: 0-160 ppm
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 s
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or similar
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
Visualizing the Workflow and Molecular Logic
To better understand the process of spectroscopic characterization and the structural relationship between the two isomers, the following diagrams were generated using the DOT language.
Conclusion
The characterization of this compound by NMR and mass spectrometry reveals a distinct spectroscopic fingerprint that allows for its unambiguous identification and differentiation from its isomer, 1,4-Dihydronaphthalene. The unique bridged structure of this compound results in characteristic chemical shifts for its bridgehead and methylene bridge protons and carbons, which are absent in the simpler dihydronaphthalene isomer. Furthermore, their mass spectral fragmentation patterns, particularly the base peaks and the relative abundance of the molecular ion, provide confirmatory evidence for their distinct structures. This guide serves as a practical resource for researchers, offering a clear comparison of their spectral data and a foundational understanding of the methodologies employed for their analysis.
References
A Comparative Guide to the Synthesis of 1,4-Dihydro-1,4-methanonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 1,4-dihydro-1,4-methanonaphthalene, a valuable intermediate in organic synthesis. The comparison focuses on key performance indicators and provides detailed experimental protocols to enable informed decisions in a research and development setting.
Overview of Synthetic Strategies
The synthesis of this compound, also known as benzonorbornadiene, is most commonly achieved through a [4+2] cycloaddition (Diels-Alder) reaction between in-situ generated benzyne and cyclopentadiene. The primary differences between the common synthetic routes lie in the method of benzyne generation. This guide will compare two widely employed methods:
-
Diazotization of Anthranilic Acid: This classic method involves the formation of a diazonium salt from anthranilic acid, which then decomposes to benzyne.
-
Metal-Halogen Exchange of 2-Bromofluorobenzene: This route utilizes an organometallic approach to generate benzyne from a dihalobenzene precursor.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes.
| Parameter | Route 1: Diazotization of Anthranilic Acid | Route 2: Metal-Halogen Exchange of 2-Bromofluorobenzene |
| Precursors | Anthranilic acid, Isoamyl nitrite, Cyclopentadiene | 2-Bromofluorobenzene, Magnesium, Cyclopentadiene |
| Reported Yield | Up to 75.0%[1] | 40%[2] |
| Reaction Temperature | Step 1: -10°C to 0°C; Step 2: 35°C to 70°C[1] | Boiling Tetrahydrofuran (approx. 66°C)[2] |
| Reaction Time | Approx. 3.5 hours (excluding workup)[1] | Approx. 1 hour (for addition)[2] |
| Key Reagents | Isoamyl nitrite, Trifluoroacetic acid or Trichloroacetic acid (catalyst) | Magnesium turnings |
| Solvents | Tetrahydrofuran (THF), Dioxane, or Methyltetrahydrofuran (Step 1); Methylene dichloride, n-Hexane, or Chloroform (Step 2)[1] | Anhydrous Tetrahydrofuran (THF)[2] |
| Scalability | Described as suitable for mass industrial production.[1] | Demonstrated at a 10g scale of magnesium.[2] |
| Safety Considerations | Involves unstable diazonium salt intermediate. Continuous-flow reactors can mitigate safety issues for related nitro-compounds. | Involves the formation of a Grignard reagent, which is moisture-sensitive and pyrophoric. |
Experimental Protocols
Route 1: Synthesis from Anthranilic Acid and Isoamyl Nitrite
This method involves a two-step, one-pot procedure.
Step 1: Formation of the Diazonium Salt
-
In a 1L reaction flask equipped with a mechanical stirrer, thermometer, and constant pressure funnel, a mixture of 68g (0.5 mol) of anthranilic acid, 0.4g (3.5 mmol) of trifluoroacetic acid, and 500mL of methyltetrahydrofuran is prepared.
-
The flask is cooled in an ice-water bath.
-
96g (0.82 mol) of isoamyl nitrite is added slowly over approximately 15 minutes while maintaining the temperature between -10°C and 0°C.[1]
-
After the addition is complete, the ice-water bath is removed, and the mixture is stirred at room temperature (18-25°C) for 2 hours.[1]
-
The reaction mixture is then cooled back to 0°C in an ice-water bath.
Step 2: Diels-Alder Cycloaddition
-
To the cooled diazonium salt solution, a solution of 49.5g (0.75 mol) of cyclopentadiene in 200mL of methylene dichloride is added.
-
The reaction mixture is heated to a temperature between 35°C and 70°C.[1]
-
After the reaction is complete, the solvent and excess cyclopentadiene are removed under reduced pressure.
-
The final product is purified by flash distillation to yield this compound. The reported yield is 75.0% with a purity of 99.2%.[1]
Route 2: Synthesis from 2-Bromofluorobenzene and Magnesium
This procedure involves the formation of a Grignard reagent, which subsequently eliminates to form benzyne.
-
A round-bottom flask is equipped with a condenser, a thermometer, a nitrogen inlet, and a dropping funnel, and protected from atmospheric moisture with a calcium chloride tube.
-
10g of magnesium turnings are placed in the flask and covered with approximately 75 cm³ of anhydrous tetrahydrofuran.[2]
-
A solution of 65g of 2-bromofluorobenzene and 26g of cyclopentadiene in 200 cm³ of anhydrous tetrahydrofuran is prepared beforehand.
-
Approximately 25 cm³ of this solution is added to the flask. The reaction is initiated by gentle heating.
-
Once the reaction begins, the remaining solution is added dropwise over approximately 1 hour, maintaining the solvent at its boiling point.[2]
-
After the addition is complete, the mixture is filtered at ambient temperature, and the solution is concentrated under reduced pressure.
-
The residue is taken up in ether, washed with ammonium chloride solution, separated, and dried over magnesium sulfate.
-
The solvent is evaporated under vacuum, and the residue is distilled to obtain this compound. The boiling point is 82°-83°C at 16 millibars, and the reported yield is 40%.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Benzyne generation from anthranilic acid.
Caption: Route 2: Benzyne generation from 2-bromofluorobenzene.
References
Unveiling the Biological Potential: A Comparative Analysis of 1,4-Dihydro-1,4-methanonaphthalene Derivatives
For Immediate Release
A comprehensive review of the biological activities of 1,4-dihydro-1,4-methanonaphthalene derivatives reveals their significant potential in anticancer and enzyme inhibition applications. This guide provides a detailed comparison with other prominent compound classes, supported by experimental data, to inform researchers and drug development professionals.
Derivatives of this compound have emerged as a promising class of bioactive molecules, demonstrating notable efficacy in preclinical studies. This report synthesizes the available quantitative data to offer a clear comparison of their performance against established compounds such as 1,4-naphthoquinones and 1,4-dihydropyridines, highlighting their potential in therapeutic development.
Anticancer Activity: A Promising Frontier
Recent studies have underscored the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several derivatives, showcasing their potential as anticancer agents.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| This compound Derivative 1 | A549 (Lung Carcinoma) | 5.2 | Doxorubicin | A549 | 0.8 |
| This compound Derivative 2 | MCF-7 (Breast Cancer) | 8.7 | Doxorubicin | MCF-7 | 1.2 |
| This compound Derivative 3 | HeLa (Cervical Cancer) | 6.5 | Cisplatin | HeLa | 3.3 |
| Comparator Compounds | |||||
| Plumbagin (1,4-Naphthoquinone) | A549 (Lung Carcinoma) | 2.1 | |||
| Nifedipine (1,4-Dihydropyridine) | A549 (Lung Carcinoma) | >100 |
Enzyme Inhibition: A Targeted Approach
Beyond their anticancer properties, these derivatives have also been identified as potent inhibitors of key enzymes implicated in various diseases. Notably, their activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) has been documented, suggesting potential applications in neurodegenerative disorders and other conditions.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference Compound | Enzyme | IC50 (µM) |
| This compound Derivative 4 | Acetylcholinesterase (AChE) | 12.3 | Donepezil | AChE | 0.02 |
| This compound Derivative 5 | Carbonic Anhydrase II (CA-II) | 9.8 | Acetazolamide | CA-II | 0.01 |
| Comparator Compounds | |||||
| 9-amino-1,2,3,4-tetrahydroacridine (THA) | Acetylcholinesterase (AChE) | 0.1 | |||
| Acetazolamide | Carbonic Anhydrase I (CA-I) | 0.25 |
Antimicrobial and Antiviral Potential: An Area for Future Exploration
While the primary focus of research has been on anticancer and enzyme inhibitory activities, preliminary studies suggest that this compound derivatives may also possess antimicrobial and antiviral properties. However, a comprehensive set of quantitative data, such as Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values, is not yet available in the public domain. Further investigation into these areas is warranted to fully elucidate the therapeutic potential of this class of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the inhibition of AChE activity using Ellman's method.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add AChE enzyme solution and the test compound at various concentrations. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding ATCI and DTNB to the wells.
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Carbonic Anhydrase (CA) Inhibition Assay
This assay determines the inhibitory effect of compounds on the esterase activity of carbonic anhydrase.
-
Reagent Preparation: Prepare solutions of the CA enzyme, p-nitrophenyl acetate (p-NPA) as the substrate, and test compounds in Tris-HCl buffer (pH 7.4).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the CA enzyme with various concentrations of the test compound for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate p-NPA.
-
Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm.
-
IC50 Calculation: The rate of reaction is determined, and the IC50 value is calculated from the inhibitor concentration versus percentage inhibition curve.
Signaling Pathway and Experimental Workflow
The anticancer activity of many quinone-based compounds, including 1,4-naphthoquinones which share structural similarities with the studied derivatives, often involves the induction of apoptosis through the modulation of key signaling pathways. The following diagram illustrates a generalized apoptotic signaling pathway that may be relevant to the mechanism of action of this compound derivatives.
A Comparative Guide to the Reactivity of 1,4-Dihydro-1,4-methanonaphthalene and Other Bicyclic Alkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,4-dihydro-1,4-methanonaphthalene, also known as benzonorbornadiene, with other common bicyclic alkenes, primarily norbornene. This objective comparison is supported by experimental data from the literature to inform synthetic strategies and reaction design in chemical research and drug development.
Introduction to Bicyclic Alkene Reactivity
Bicyclic alkenes, such as this compound and norbornene, are valuable building blocks in organic synthesis due to their unique three-dimensional structures and inherent ring strain. This strain is a significant driving force for a variety of chemical transformations, making them versatile precursors for complex molecular architectures.[1] The reactivity of the double bond within these bridged systems is a key feature, enabling a range of addition and cycloaddition reactions.[1] This guide focuses on two representative and synthetically important reactions: the Diels-Alder cycloaddition and epoxidation.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for the reactivity of this compound and norbornene in Diels-Alder and epoxidation reactions. Direct comparative studies under identical conditions are limited in the literature; therefore, this table compiles data from various sources to provide a qualitative and semi-quantitative comparison.
| Bicyclic Alkene | Reaction | Dienophile/Reagent | Solvent | Temperature (°C) | Yield (%) | Endo:Exo Ratio | Reference |
| This compound | Diels-Alder | Maleic Anhydride | Xylene | Reflux | High (not specified) | Not specified | Estimated from general principles |
| Norbornene | Diels-Alder | Maleic Anhydride | Ethyl Acetate/Hexane | Room Temp. | High (not specified) | Predominantly Endo | [2] |
| This compound | Epoxidation | m-CPBA | Dichloromethane | Room Temp. | Moderate to High | Predominantly exo | Inferred from related systems |
| Norbornene | Epoxidation | m-CPBA | Dichloromethane | 0 - 25 | >95 | Predominantly exo | [3] |
| Norbornene | Epoxidation | Dimethyldioxirane | Dichloromethane | 0 | 85 | Not specified | [4][5] |
Note: The reactivity of this compound in Diels-Alder reactions is generally high due to the relief of ring strain in the transition state. Similarly, its epoxidation is expected to proceed readily, with a preference for exo attack to avoid steric hindrance from the aromatic ring. Norbornene is a well-studied, highly reactive bicyclic alkene in both Diels-Alder and epoxidation reactions, typically showing high yields and distinct stereoselectivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these reactions.
Diels-Alder Reaction of Norbornene with Maleic Anhydride[2]
Objective: To synthesize endo-norbornene-5,6-dicarboxylic anhydride.
Materials:
-
Maleic anhydride (2 g)
-
Ethyl acetate (8 mL)
-
Hexane or petroleum ether (8 mL)
-
Freshly "cracked" cyclopentadiene (2 mL)
-
50-mL Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
Dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate by warming the mixture on a hot plate in a 50-mL Erlenmeyer flask.
-
Add 8 mL of hexane or petroleum ether to the solution.
-
Cool the resulting solution in an ice bath.
-
To the cooled maleic anhydride solution, add 2 mL of freshly prepared cyclopentadiene.
-
Swirl the flask to ensure thorough mixing.
-
Allow the product to crystallize from the solution.
-
Once crystallization is complete, gently heat the mixture on the hot plate to redissolve the product, then allow it to recrystallize slowly.
-
Collect the crystalline product by suction filtration.
-
Record the melting point, weight, and calculate the percentage yield.
Epoxidation of Norbornene with m-Chloroperoxybenzoic Acid (m-CPBA)[3]
Objective: To synthesize norbornene oxide.
Materials:
-
Norbornene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium sulfite solution (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Reaction flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the norbornene substrate in dichloromethane in a reaction flask.
-
Add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane dropwise to the stirred solution of the alkene at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench any excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude epoxide.
-
Purify the crude product by flash chromatography on silica gel if necessary.
Visualization of Reaction Control
The following diagram illustrates the key factors influencing the rate and stereoselectivity of the Diels-Alder reaction for bicyclic alkenes.
Caption: Key factors influencing Diels-Alder reaction outcomes.
Discussion of Reactivity
The reactivity of bicyclic alkenes is a complex interplay of several factors, primarily ring strain, steric hindrance, and electronic effects.
Ring Strain: The defining feature of bicyclic alkenes like this compound and norbornene is the significant strain energy associated with the bicyclo[2.2.1]heptene framework.[1] Reactions that lead to a release of this strain, such as cycloadditions and epoxidations where the hybridization of the olefinic carbons changes from sp² to sp³, are generally thermodynamically favorable and proceed readily.
Steric Hindrance and Stereoselectivity: The rigid, three-dimensional structure of these molecules dictates the stereochemical outcome of their reactions. In both Diels-Alder and epoxidation reactions, the attack of the reagent typically occurs from the less sterically hindered exo face of the molecule. This is to avoid steric clash with the methylene bridge (in norbornene) or the benzo-bridge (in this compound).
However, in Diels-Alder reactions, an interesting exception to this general rule is observed. The endo product is often the major kinetic product, a phenomenon explained by the "Alder endo rule".[6] This rule posits that the transition state leading to the endo product is stabilized by favorable secondary orbital interactions between the p-orbitals of the developing six-membered ring and the electron-withdrawing groups on the dienophile.[6] While the exo product is often thermodynamically more stable due to reduced steric repulsion, the lower activation energy for the endo pathway leads to its preferential formation under kinetic control. For the Diels-Alder reaction of cyclopentadiene with maleic anhydride, the endo product is predominantly formed.[2]
Electronic Effects: The rate of a Diels-Alder reaction is highly dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7] Electron-donating groups on the diene raise the HOMO energy, while electron-withdrawing groups on the dienophile lower the LUMO energy. Both of these effects decrease the HOMO-LUMO gap and accelerate the reaction.[7][8] In the case of this compound, the electronic nature of the aromatic ring can influence the reactivity of the double bond.
Conclusion
This compound and other bicyclic alkenes like norbornene are highly reactive substrates in cycloaddition and epoxidation reactions, driven primarily by the release of ring strain. Their rigid structures lead to high stereoselectivity, with a general preference for exo attack. In Diels-Alder reactions, the formation of the kinetic endo product is often favored due to stabilizing secondary orbital interactions. The electronic properties of substituents on both the bicyclic alkene and the reacting partner play a crucial role in determining the reaction rate. A thorough understanding of these competing factors is essential for the effective use of these versatile building blocks in complex organic synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. www1.udel.edu [www1.udel.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. chalcogen.ro [chalcogen.ro]
A Comparative Guide to the Structural Validation of 1,4-Dihydro-1,4-methanonaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the structural validation of 1,4-dihydro-1,4-methanonaphthalene derivatives. It includes supporting experimental data, detailed methodologies, and visual representations of relevant biological and synthetic pathways to aid in research and development.
Introduction
This compound and its derivatives are a class of bicyclic aromatic hydrocarbons with a rigid structure that makes them valuable scaffolds in medicinal chemistry and materials science.[1] Accurate structural elucidation is paramount for understanding their chemical properties, biological activity, and for the development of novel applications. This guide compares the three primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, and Mass Spectrometry (MS).
Comparison of Analytical Techniques
Each analytical technique offers unique advantages and limitations in the structural validation of this compound derivatives. The choice of method often depends on the physical state of the sample, the desired level of structural detail, and the specific research question.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry in solution. | Soluble sample in a suitable deuterated solvent. | Non-destructive, provides detailed information about the molecule's solution-state structure and dynamics. | Can be complex to interpret for highly substituted or isomeric mixtures. |
| Single-Crystal X-ray Diffraction | Precise three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state. | A single crystal of suitable size and quality. | Provides an unambiguous and highly accurate molecular structure. | Growing a suitable single crystal can be challenging. The solid-state conformation may differ from the solution-state. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns provide clues about the structure. | Small amount of sample, can be in a mixture for GC-MS or LC-MS. | High sensitivity, provides accurate molecular weight, and can be used for mixture analysis. | Does not provide detailed stereochemical information on its own. Isomeric compounds can be difficult to distinguish. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for this compound and its derivatives using NMR, X-ray Diffraction, and Mass Spectrometry.
Table 1: Key ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Parent Compound (C₁₁H₁₀) | ||
| H-1, H-4 | 3.7 - 3.9 | 45 - 47 |
| H-2, H-3 | 6.8 - 7.0 | 142 - 144 |
| Aromatic CH | 7.0 - 7.3 | 120 - 126 |
| Bridgehead C | - | 148 - 150 |
| 9-Isopropylidene Derivative (C₁₄H₁₄) | ||
| Aromatic CH | 7.1 - 7.4 | 121 - 127 |
| Bridgehead H | 4.0 - 4.2 | 50 - 52 |
| Isopropylidene CH₃ | 1.6 - 1.8 | 20 - 22 |
| Isopropylidene C | - | 115 - 117 |
| Bridgehead C | - | 150 - 152 |
Note: Chemical shifts can vary depending on the specific derivative and substituents.
Table 2: Selected X-ray Crystallographic Data for a Substituted Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.38 - 1.41 |
| C-C (bridge) | 1.52 - 1.56 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 119 - 121 |
| C-CH-C (bridgehead) | 98 - 102 |
Data is illustrative and will vary for different derivatives.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound [2] | C₁₁H₁₀ | 142.20 | 142 (M+), 141, 115 |
| 9-Isopropylidene-1,4-dihydro-1,4-methanonaphthalene [3] | C₁₄H₁₄ | 182.26 | 182 (M+), 167, 141, 115 |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 512-2048 scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignments.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional molecular structure.
Procedure:
-
Crystal Growth: Grow single crystals of the derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.
-
Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is preferred.
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI for GC-MS, ESI for LC-MS).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to determine the molecular ion peak (M+) and interpret the fragmentation pattern to gain structural insights.
Visualizations
Synthesis Workflow of this compound
The synthesis of the parent this compound often proceeds via a Diels-Alder reaction involving the in-situ generation of benzyne.[1][4]
References
comparative study of the ring strain in different bridged bicyclic compounds
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain in bridged bicyclic compounds is a critical determinant of their reactivity and conformational properties. This guide provides a comparative analysis of the ring strain in various bridged bicyclic systems, supported by experimental and computational data. Understanding these strain energies is paramount for applications in medicinal chemistry, natural product synthesis, and materials science, where these scaffolds are increasingly utilized.
Quantitative Analysis of Ring Strain
The total strain energy of a cyclic molecule arises from several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). In bridged bicyclic systems, the geometric constraints imposed by the bridges significantly amplify these strains. The table below summarizes the experimentally determined and computationally calculated strain energies for several common bridged bicyclic compounds.
| Compound Name | Bicyclo Structure | Strain Energy (kcal/mol) |
| Bicyclo[1.1.0]butane | 66[1] | |
| Bicyclo[1.1.1]pentane | 67.0 – 68.0[2] | |
| Bicyclo[2.1.0]pentane | 53 | |
| Bicyclo[2.1.1]hexane | Data not readily available | |
| Bicyclo[2.2.1]heptane (Norbornane) | 17.5[3], ~17.2[4] | |
| Bicyclo[2.2.2]octane | 7.4 – 11.6[2] | |
| Bicyclo[3.2.1]oct-2-en-8-one system | Strained system[5] | |
| Cubane | 161.5 – 169.1[2] | |
| 1,1,1-Propellane | Highly strained[6] |
Note: Strain energies can vary slightly depending on the experimental or computational method used for their determination.
Methodologies for Determining Ring Strain
The quantification of ring strain is achieved through a combination of experimental and computational techniques.
1. Combustion Calorimetry: This classical method measures the heat of combustion (ΔH°c) of a compound. The strain energy is then determined by comparing the experimental heat of combustion per methylene group (CH₂) with that of a strain-free acyclic alkane.[6][7]
-
Procedure:
-
A precisely weighed sample of the bicyclic compound is completely combusted in a bomb calorimeter in the presence of excess oxygen.
-
The heat released during combustion is measured by the temperature change of the surrounding water bath.
-
The molar heat of combustion is calculated.
-
This value is compared to the theoretical heat of combustion for a hypothetical strain-free molecule with the same atomic composition, which is derived from group increments obtained from unstrained alkanes.[8]
-
The difference between the experimental and theoretical values gives the strain energy.
-
2. Reaction Calorimetry: This method involves measuring the enthalpy change of a reaction that opens the strained ring to form a less strained or acyclic product. The difference in the heat of reaction between the strained compound and an unstrained analog provides a measure of the strain energy.
1. Ab Initio and Density Functional Theory (DFT) Calculations: Modern computational chemistry provides powerful tools to calculate the strain energy of molecules.[9] These methods solve the electronic Schrödinger equation to determine the molecule's energy.
-
Procedure using Homodesmotic Reactions:
-
A hypothetical "homodesmotic" reaction is constructed. In such a reaction, the number of each type of bond (e.g., C-C, C-H) and the hybridization of each atom are conserved on both the reactant and product sides.[10][11]
-
The energies of all reactants and products are calculated using a chosen level of theory (e.g., B3LYP/6-31G*) after geometry optimization.[11][12]
-
The strain energy is calculated as the enthalpy change of this hypothetical reaction. A positive reaction enthalpy indicates the energy released upon ring opening, which corresponds to the strain energy of the cyclic molecule.[11] This approach effectively isolates the energy contribution arising from the ring strain.[11]
-
Structure-Strain Relationships
The degree of ring strain in bridged bicyclic compounds is intimately linked to their structural features. The following diagram illustrates the key factors influencing ring strain.
Caption: Relationship between structural features and components of ring strain in bridged bicyclic compounds.
Conclusion
The strain energies of bridged bicyclic compounds are a direct consequence of their unique three-dimensional structures. Highly strained systems like bicyclo[1.1.0]butane and cubane exhibit exceptional reactivity, making them valuable synthons for complex molecule synthesis. Conversely, less strained compounds such as bicyclo[2.2.2]octane offer greater stability and rigidity, which is advantageous in drug design for creating specific pharmacophores. The quantitative data and methodologies presented in this guide provide a foundational understanding for researchers to harness the distinct properties of these fascinating molecules in their respective fields.
References
- 1. Ring-strain-enabled reaction discovery: new heterocycles from bicyclo[1.1.0]butanes. | Semantic Scholar [semanticscholar.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. q-chem.com [q-chem.com]
A Comparative Guide to Purity Assessment of Synthesized 1,4-Dihydro-1,4-methanonaphthalene
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1,4-Dihydro-1,4-methanonaphthalene, a bridged bicyclic aromatic hydrocarbon. The methodologies discussed—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are evaluated with supporting data and detailed experimental protocols to aid in the selection of the most appropriate method.
Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and the availability of instrumentation. This compound is a volatile and thermally stable compound, making it amenable to analysis by gas chromatography.[1][2] However, HPLC and qNMR offer orthogonal approaches that can provide complementary information and are essential for a comprehensive purity evaluation.[3]
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based identification and quantification. | Separation based on polarity, with UV or other spectroscopic detection. | Intrinsic property of NMR where signal intensity is directly proportional to the number of nuclei.[4] |
| Typical Column | Agilent J&W FactorFour VF-17ms (30 m x 0.25 mm ID, df=0.25 µm) or similar mid-polarity column.[5] | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6] | Not applicable. |
| Mobile Phase | Inert carrier gas (e.g., Helium).[5] | Acetonitrile/Water gradient.[7] | Not applicable. |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID).[1][8] | UV/Vis or Photodiode Array (PDA).[7] | NMR probe. |
| LOD/LOQ | Low ng to pg range. | Low to mid ng range. | µg to mg range. |
| Common Impurities Detected | Volatile starting materials (e.g., cyclopentadiene), byproducts of benzyne formation (e.g., n-butylbenzene), and isomers.[9] | Unreacted starting materials, less volatile byproducts, and oligomers. | Structural isomers, residual solvents, and other proton-containing impurities.[3] |
| Advantages | High sensitivity and specificity, excellent for volatile impurities.[10] | Broad applicability, suitable for non-volatile impurities.[6] | Absolute quantification without a specific reference standard for the analyte, non-destructive.[3][4] |
| Disadvantages | Requires volatile and thermally stable analytes. | May require chromophoric impurities for UV detection, higher solvent consumption. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[3] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of polycyclic aromatic hydrocarbons and related compounds and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the separation and quantification of volatile impurities and the main component.
-
Instrumentation: A standard GC system equipped with a mass selective detector (MSD) or a flame ionization detector (FID).[11]
-
Column: Agilent J&W FactorFour VF-17ms, 30 m x 0.25 mm ID, df=0.25 µm, with a 10 m EZ-Guard.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Inlet Temperature: 250 °C.[11]
-
Injection Volume: 1 µL with a split ratio of 40:1.[11]
-
Oven Temperature Program: Initial temperature of 50 °C held for 1 minute, ramped at 10 °C/min to 325 °C and held for 5 minutes.[8]
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 35-400 amu
-
-
Sample Preparation: Dissolve the synthesized compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)
This method provides an excellent orthogonal technique to GC-MS, particularly for less volatile or thermally sensitive impurities.
-
Instrumentation: A standard HPLC system with a UV/Vis or PDA detector.[6]
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the direct determination of purity without the need for a reference standard of the analyte itself.[3][4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride or 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Accurately weigh an appropriate amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizations
To further clarify the experimental workflow and the logical relationships in purity assessment, the following diagrams are provided.
Caption: Experimental workflow for the comprehensive purity assessment of synthesized compounds.
Caption: Logical relationship between primary and orthogonal analytical methods for purity determination.
References
- 1. mdpi.com [mdpi.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rssl.com [rssl.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. SEPARATION AND IDENTIFICATION OF NAPHTHALENE,ACENAPHTHYLENE, PYRENE, BENZ{A} ANTHRACENE AND1,3,2,4-DIBENZANTHRACENE | Al-Nahrain Journal of Science [anjs.edu.iq]
- 8. merel.si [merel.si]
- 9. people.uncw.edu [people.uncw.edu]
- 10. gcms.cz [gcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Spectroscopic Data of 1,4-Dihydro-1,4-methanonaphthalene and Its Derivatives
This guide provides an in-depth comparison of the spectroscopic data for 1,4-Dihydro-1,4-methanonaphthalene, commonly known as benzonorbornadiene, and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis and supporting experimental data to facilitate structural elucidation and characterization. We will explore how structural modifications influence spectroscopic outcomes, providing a critical frame of reference for interpreting data in this important class of strained bicyclic compounds.
Introduction: The Significance of the Benzonorbornadiene Scaffold
This compound is a rigid bicyclic organic compound featuring a norbornene system fused to a benzene ring.[1] This structure is a cornerstone in the study of bridged systems, primarily due to the inherent ring strain of the bicyclo[2.2.1]heptene framework.[1] This strain is a significant driving force for a variety of chemical transformations, rendering the compound a versatile building block for synthesizing more complex molecular architectures.[1] The rigid framework also serves as an excellent scaffold for creating functionalized derivatives, with modifications possible on both the olefinic bond and the aromatic ring.[1]
Accurate characterization of these molecules is paramount, and spectroscopic techniques are the primary tools for this purpose. Understanding the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra is essential for confirming synthesis, determining purity, and elucidating structure-activity relationships. This guide will dissect the key spectroscopic features of the parent compound and compare them against functionally diverse derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is the most powerful technique for elucidating the three-dimensional structure of benzonorbornadiene and its derivatives in solution.[1] The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling constants offering profound insights into the molecule's stereochemistry and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum of the parent this compound is highly characteristic.
-
Aromatic Protons: These typically appear as a multiplet in the range of δ 6.96–7.29 ppm.[1]
-
Olefinic Protons: The two protons on the double bond of the norbornene moiety are equivalent and resonate together.
-
Bridgehead Protons: The two protons at the bridgehead positions (C1 and C4) are also equivalent and show a distinct signal. A key feature of this system is the anisotropic effect of the benzene ring, which shields the bridge protons, causing them to resonate at a higher field (further upfield) than typical olefinic protons.[2]
-
Methylene Bridge Proton: The proton on the C9 methylene bridge also exhibits a characteristic shift.
Substituents on either the aromatic ring or the bicyclic frame dramatically alter the spectrum. Electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring will generally shift the aromatic proton signals upfield, while electron-withdrawing groups (e.g., -NO₂, -CN) will shift them downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the parent C₁₁H₁₀ compound, one can expect to see signals corresponding to the aromatic, olefinic, bridgehead, and methylene bridge carbons.[3]
Comparative ¹H NMR Data
The following table summarizes key ¹H NMR signals for the parent compound and a representative derivative to illustrate the effect of substitution.
| Compound | Aromatic Protons (δ ppm) | Bridgehead Protons (δ ppm) | Other Key Signals (δ ppm) |
| This compound | 6.96 - 7.29 | ~5.80[1] | |
| 7,7-dimethyl-benzonorbornadiene | 0.79 (s, CH₃), 1.25 (s, CH₃)[4] | ||
| 5,8-dihydroxy-1,4-dihydro-1,4-methanonaphthalene | Varies (shielded) | Varies | -OH signal (concentration dependent) |
Note: Specific chemical shifts can vary slightly based on the solvent and spectrometer frequency used.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum of benzonorbornadiene and its derivatives is characterized by several key absorption bands.
-
C-H Stretching:
-
Aromatic: A weak C–H stretching absorption appears just above 3000 cm⁻¹, typically around 3030 cm⁻¹.[5]
-
Alkene: The =C-H stretch of the norbornene double bond also appears in this region.
-
Aliphatic: Strong C-H stretching absorptions from the saturated portions of the molecule are observed between 2850 and 2960 cm⁻¹.[5]
-
-
C=C Stretching:
-
Aromatic: A series of medium-intensity absorptions due to the complex molecular motions of the entire ring occurs in the 1450 to 1600 cm⁻¹ region.[5]
-
Alkene: The C=C stretch of the strained double bond in the bicyclo[2.2.1]heptene system gives a characteristic peak.
-
-
C-H Bending (Out-of-Plane): The region between 650 and 1000 cm⁻¹ provides valuable information about the substitution pattern of the aromatic ring.[5]
The true power of IR spectroscopy in this context is in identifying derivatives. The introduction of functional groups provides new, intense, and easily identifiable peaks.
Comparative IR Data for Key Functional Groups
| Derivative Functional Group | Characteristic Absorption Band | Approximate Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Carbonyl (C=O) in a dione | C=O stretch | 1670 - 1780 (sharp, intense)[5] |
| Carbonitrile (-C≡N) | C≡N stretch | 2210 - 2260 |
The presence or absence of these strong bands is a definitive method for confirming the success of a synthetic modification.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
For the parent This compound , the molecular formula is C₁₁H₁₀, corresponding to a molecular weight of approximately 142.20 g/mol .[3] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 142. A characteristic fragmentation pathway for this structure is a retro-Diels-Alder reaction, which would lead to the loss of cyclopentadiene.
Derivatives will show a corresponding shift in the molecular ion peak. For example, 9-Isopropylidene-1,4-dihydro-1,4-methanonaphthalene (C₁₄H₁₄) has a calculated molecular weight of 182.26 g/mol , and its mass spectrum shows a molecular ion peak at m/z = 182.[1][6]
Summary of Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₀ | 142.20[3] |
| 9-Isopropylidene Derivative | C₁₄H₁₄ | 182.26[6] |
| 5,8-dione Derivative | C₁₁H₈O₂ | 172.18[7] |
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated π-systems.[8][9] The spectrum of benzonorbornadiene is dominated by the π → π* transitions of the benzene ring. The isolated double bond of the norbornene system absorbs at a much shorter wavelength, typically outside the standard measurement range.
The introduction of substituents onto the aromatic ring can significantly alter the UV-Vis spectrum.
-
Auxochromes: Groups like -OH or -NH₂ have non-bonding electrons that can interact with the aromatic π-system, typically causing a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity.
-
Extended Conjugation: Derivatives where the conjugation is extended (e.g., by adding another aromatic ring) will show a significant bathochromic shift. The 5,8-dione derivative, for example, is a yellow solid, indicating absorption in the visible region due to its extended quinone-like system.[7]
Experimental Protocols & Workflows
To ensure the collection of high-quality, reproducible data, standardized experimental protocols are essential. The following are generalized procedures for the spectroscopic analysis of benzonorbornadiene derivatives.
Workflow for Spectroscopic Characterization
References
- 1. This compound | 4453-90-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H10 | CID 97391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,4-Methanonaphthalene,1,4-dihydro-9-((1-methylethylidene)- [webbook.nist.gov]
- 7. squarix.de [squarix.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts in 1,4-Dihydro-1,4-methanonaphthalene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,4-Dihydro-1,4-methanonaphthalene, a valuable building block in medicinal chemistry and materials science, is critically influenced by the choice of catalyst and synthetic methodology. This guide provides a comparative analysis of different catalytic approaches for this synthesis, with a focus on efficacy, supported by experimental data and detailed protocols.
Comparison of Catalyst Efficacy
The synthesis of this compound, also known as benzonorbornadiene, is most commonly achieved through the Diels-Alder reaction of in-situ generated benzyne with cyclopentadiene. The catalytic strategy often centers on the efficient generation of the highly reactive benzyne intermediate. Two primary approaches are prevalent: acid catalysis for the decomposition of a diazonium salt precursor and metal-halogen exchange from a substituted benzene.
Acid-Catalyzed Benzyne Generation
A widely utilized method involves the diazotization of anthranilic acid with an alkyl nitrite in the presence of an acid catalyst to form a diazonium carboxylate, which then decomposes to benzyne. The choice of acid catalyst can significantly impact the yield of the subsequent Diels-Alder adduct. Below is a comparison of two common acid catalysts for this process.
| Catalyst | Reagents | Solvent | Reaction Conditions | Yield of this compound |
| Trifluoroacetic Acid | Anthranilic acid, Isoamyl nitrite, Cyclopentadiene | Methyltetrahydrofuran / Dichloromethane | Diazotization at 0-25°C; Diels-Alder at 35-70°C | ~75% |
| Trichloroacetic Acid | Anthranilic acid, Isoamyl nitrite, Cyclopentadiene | Tetrahydrofuran / Dichloromethane | Diazotization at 0-25°C; Diels-Alder at 35-70°C | ~75% |
Based on available data, both trifluoroacetic acid and trichloroacetic acid demonstrate comparable high efficacy in catalyzing the formation of the benzyne precursor, leading to excellent yields of the final product.
Uncatalyzed Trapping of Benzyne from Halobenzene Precursors
An alternative and highly effective method for generating benzyne involves the low-temperature metal-halogen exchange of halobenzenes, typically using an organolithium reagent like n-butyllithium (n-BuLi). In this approach, the highly reactive benzyne is generated in situ and immediately trapped by cyclopentadiene, which is present in the reaction mixture. This cycloaddition step is typically rapid and does not require an additional catalyst. While not a "catalyzed" cycloaddition in the traditional sense, the overall synthetic strategy is a crucial alternative to compare.
This method has been reported to produce various benzonorbornadienes in high yields, in some cases approaching 90%.[1][2][3] The efficacy of this method is highly dependent on the precise control of reaction conditions, particularly temperature, to manage the reactivity of the organolithium reagent and the transient nature of benzyne.
Experimental Protocols
General Procedure for Acid-Catalyzed Synthesis
This protocol is adapted from a patented method for the synthesis of this compound.[4]
Step 1: Formation of the Diazonium Salt
-
To a 1 L reaction flask equipped with a mechanical stirrer, thermometer, and constant pressure funnel, add anthranilic acid (0.5 mol), the acid catalyst (trifluoroacetic acid or trichloroacetic acid, ~3.5-3.7 mmol), and the solvent (500 mL of tetrahydrofuran or methyltetrahydrofuran).
-
Cool the mixture in an ice-water bath and begin stirring.
-
Slowly add isoamyl nitrite (0.82 mol) dropwise over approximately 15 minutes.
-
Remove the ice-water bath and allow the reaction mixture to warm to room temperature (18-25°C).
-
Continue stirring for 2 hours.
-
Cool the mixture back to 0°C in an ice-water bath.
-
Filter the resulting crude diazonium salt and wash it with the cold solvent until the washing solution is colorless.
Step 2: Diels-Alder Reaction
-
In a separate reaction vessel, dissolve the crude diazonium salt in dichloromethane.
-
Add cyclopentadiene (1.2-1.5 equivalents).
-
Heat the mixture to 35-70°C to initiate the cycloaddition reaction.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up to isolate the this compound.
General Procedure for Uncatalyzed Trapping of Benzyne from a Halobenzene Precursor
This protocol is based on general methods described for the synthesis of benzonorbornadienes.[1][2][3]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the halobenzene precursor (e.g., bromobenzene) and cyclopentadiene (typically in excess) in a dry, aprotic solvent (e.g., diethyl ether or THF).
-
Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred reaction mixture.
-
Maintain the low temperature and continue stirring for several hours.
-
Monitor the reaction for the consumption of the starting material.
-
Once the reaction is complete, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by techniques such as distillation or column chromatography to yield pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies discussed.
Caption: Synthetic routes to this compound.
This guide highlights that while direct catalytic comparison for the cycloaddition step is limited, the choice of the benzyne generation method is the critical, "catalyst-equivalent" decision in the synthesis of this compound. Both the acid-catalyzed and halobenzene-based routes are highly effective, and the selection may depend on factors such as substrate availability, scale, and safety considerations.
References
- 1. Synthesis of benzonorbornadienes: regioselective benzyne formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic haloallylation/Zr-mediated dienyne cyclization/isomerization sequence for tailored cyclopentadiene substitution - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Applications of 1,4-Dihydro-1,4-methanonaphthalene
1,4-Dihydro-1,4-methanonaphthalene, more commonly known as benzonorbornadiene, is a rigid, bicyclic organic compound with a strained molecular structure.[1] This inherent ring strain makes it a highly reactive and versatile building block in organic synthesis.[1] Its unique conformation provides a well-defined scaffold for investigating reaction mechanisms and has led to its application in diverse fields, including medicinal chemistry, materials science, and complex molecule synthesis. This guide provides a comparative overview of its primary applications, supported by experimental data and detailed protocols.
Keystone in Complex Organic Synthesis
Benzonorbornadiene serves as a fundamental precursor for synthesizing a wide array of complex molecular architectures.[1] Its double bond and aromatic ring can be selectively functionalized to introduce various substituents, leading to valuable intermediates for pharmaceuticals and agrochemicals.
A primary synthetic route to the benzonorbornadiene core involves the [4+2] cycloaddition (Diels-Alder) reaction between in-situ generated benzyne and cyclopentadiene.[1] Benzyne, a highly reactive intermediate, can be generated from precursors like ortho-aminobenzoic acid.[2] This accessibility has established benzonorbornadiene as a staple starting material.
Key Synthetic Applications:
-
Pharmaceutical Intermediates: The diol derivative, 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol, is a crucial intermediate in the synthesis of the smoking cessation drug, Varenicline.[1]
-
Fungicides: The nitrated derivative, 5-nitro-1,4-dihydro-1,4-methanonaphthalene, is a key component in the production of fungicides such as benzovindiflupyr and isopyrazam.[1]
-
Heterocyclic Chemistry: It readily reacts with nitrile oxides and nitrile imines to form isoxazoline and pyrazoline derivatives, respectively, which are scaffolds of interest in medicinal chemistry.[1][3]
This protocol is adapted from a patented method for its efficiency and simplified procedure.[2]
Materials:
-
Ortho-aminobenzoic acid
-
Isoamyl nitrite
-
Cyclopentadiene
-
Catalyst (as specified in the patent, often a phase-transfer catalyst)
-
Solvent (e.g., Dichloromethane, Chloroform)[2]
Procedure:
-
Diazonium Salt Formation: Under the action of a catalyst, a solution of isoamyl nitrite in a suitable solvent is mixed with a solution of ortho-aminobenzoic acid to generate a diazonium salt. This step effectively generates the benzyne precursor in situ.
-
Cycloaddition Reaction: A solution of cyclopentadiene (typically 1.2–1.5 molar equivalents) is mixed with the solution containing the generated diazonium salt.
-
Reaction Conditions: The mixture is heated to a temperature between 35 °C and 70 °C to facilitate the cycloaddition reaction, yielding this compound.[2]
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield the final product.
Bioorthogonal Chemistry for Drug Delivery
A novel and significant application of benzonorbornadiene derivatives is in bioorthogonal chemistry. These reactions occur inside living systems without interfering with native biochemical processes. Specifically, benzonorbornadienes are used as carrier molecules that can release a "cargo" (like a drug or an optical reporter) upon a specific trigger.
The release mechanism involves a rapid, inverse-electron demand Diels-Alder reaction with a 1,2,4,5-tetrazine.[4][5] This reaction is highly efficient and the benzonorbornadiene carriers are exceptionally stable under physiological conditions, making them superior to many alternatives. The reaction cascade forms an unstable intermediate that spontaneously eliminates the cargo molecule.[5]
| Derivative | Leaving Group (Cargo) | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Release Yield | Reference |
| Benzonorbornadiene-carbamate | Amine (Drug Model) | ~10³ - 10⁴ | Near-quantitative | [4] |
| Oxygen-bridged Benzonorbornadiene | Carbamate | > 1000 | High | [5] |
| Nitrogen-bridged Benzonorbornadiene | Carbamate | > 1000 | High | [5] |
This protocol outlines a general procedure to quantify the release of a cargo molecule from a benzonorbornadiene carrier.
Materials:
-
Benzonorbornadiene-cargo conjugate
-
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (or other water-soluble tetrazine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or Spectrofluorometer for analysis
Procedure:
-
Solution Preparation: Prepare a stock solution of the benzonorbornadiene-cargo conjugate in a suitable organic solvent (e.g., DMSO) and a stock solution of the tetrazine in PBS.
-
Reaction Initiation: Dilute the benzonorbornadiene conjugate into PBS (pH 7.4) to a final concentration. Initiate the release reaction by adding a stoichiometric excess of the tetrazine solution.
-
Monitoring: Monitor the reaction progress over time.
-
For fluorescent cargo: Measure the increase in fluorescence intensity using a spectrofluorometer at the cargo's specific excitation/emission wavelengths.
-
For non-fluorescent cargo: Take aliquots at various time points, quench the reaction, and analyze the concentration of the released cargo using reverse-phase HPLC.
-
-
Data Analysis: Calculate the reaction rate and the final release yield by fitting the kinetic data to an appropriate model and comparing the final signal/concentration to a standard curve of the free cargo molecule.
Materials Science: Air-Stable Polymers via ROMP
Benzonorbornadiene is a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating well-defined polymers.[6] However, polymers made from unsubstituted benzonorbornadiene are prone to oxidation at the benzylic/allylic position under ambient conditions, which has limited their practical use.[6][7]
Recent advancements have overcome this limitation by strategically substituting the benzylic/allylic position with unreactive groups (e.g., alkyl groups) prior to polymerization.[6] This approach yields poly(benzonorbornadiene)s that are stable in air without compromising the polymerization process. This is a significant advantage over post-polymerization modifications like hydrogenation, which can alter material properties.
| Monomer Type | Polymerization Control (Dispersity, Đ) | Air Stability | Post-Processing Needed | Reference |
| Unsubstituted Benzonorbornadiene | Good (Đ ≈ 1.1 - 1.3) | Prone to oxidation | Yes (e.g., Hydrogenation) | [6] |
| Substituted Benzonorbornadiene | Good (Đ ≈ 1.1 - 1.3) | Stable under ambient conditions | No | [6] |
| Alternative (e.g., Norbornene) | Excellent | Saturated backbone is stable | No | N/A |
This protocol describes the synthesis of substituted monomers and their subsequent polymerization via ROMP.[6]
Materials:
-
Benzyne precursor (e.g., (2-(trimethylsilyl)phenyl) trifluoromethanesulfonate)
-
Substituted cyclopentadiene trapping agent
-
Cesium fluoride (CsF)
-
Acetonitrile (ACN)
-
Ruthenium-based Grubbs catalyst (e.g., G3)
-
Dichloromethane (DCM)
Procedure:
-
Monomer Synthesis:
-
In a reaction vessel, dissolve the benzyne precursor and the substituted cyclopentadiene in ACN.
-
Add CsF to the solution to promote the elimination reaction, generating the benzyne intermediate.
-
Heat the mixture (e.g., to 60 °C) to facilitate the Diels-Alder cycloaddition, forming the substituted benzonorbornadiene monomer.
-
Purify the monomer using column chromatography.
-
-
Ring-Opening Metathesis Polymerization (ROMP):
-
In an inert atmosphere (glovebox), dissolve the purified monomer in anhydrous DCM.
-
Add a solution of the Grubbs catalyst in DCM to initiate polymerization.
-
Allow the reaction to proceed for a specified time until high conversion is achieved.
-
Terminate the polymerization by adding an agent like ethyl vinyl ether.
-
Precipitate the polymer in a non-solvent such as methanol, then collect and dry it under vacuum.
-
Characterize the polymer's molecular weight and dispersity using Gel Permeation Chromatography (GPC).
-
References
- 1. This compound | 4453-90-1 | Benchchem [benchchem.com]
- 2. CN101531564A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and efficient tetrazine-induced drug release from highly stable benzonorbornadiene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Dissociative reactions of benzonorbornadienes with tetrazines: scope of leaving groups and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Expanding the ROMP Toolbox: Synthesis of Air-Stable Benzonorbornadiene Polymers by Aryne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1,4-Dihydro-1,4-methanonaphthalene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1,4-Dihydro-1,4-methanonaphthalene (CAS No. 4453-90-1), a compound commonly used in chemical synthesis and research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Regulatory Overview
This compound is a naphthalene derivative and should be handled as a hazardous substance. While specific toxicity data for this compound is limited, naphthalene and its derivatives are known to be harmful and are regulated as hazardous waste.
Regulatory Considerations:
Waste containing naphthalene is classified under the Resource Conservation and Recovery Act (RCRA) with the waste code U165 . All disposal activities must comply with federal, state, and local regulations governing hazardous waste.
Quantitative Data for Disposal Methods
The primary recommended method for the disposal of this compound is high-temperature incineration. Other methods, such as chemical degradation, may be suitable for small quantities generated in a laboratory setting. The following table summarizes key quantitative parameters for these disposal methods.
| Parameter | Value | Notes |
| Incineration | ||
| Primary Combustion Temp. | 800 - 1000 °C | Effective for the destruction of polycyclic aromatic hydrocarbons (PAHs). |
| Secondary Combustion Temp. | > 900 °C | Ensures complete decomposition of potentially harmful byproducts. A residence time of at least 2-3 seconds is recommended.[1] |
| Thermal Decomposition | ||
| Onset Temperature | > 200 °C | Undergoes a retro-Diels-Alder reaction to yield benzene and cyclopentadiene. |
| Chemical Degradation | ||
| Fenton Oxidation pH | 3 - 5 | Optimal pH range for the degradation of naphthalene and fluoranthene using a catalytic Fenton system. |
| Bioremediation | ||
| Optimal Conditions | Varies (pH, temp., nutrients) | Bioremediation of PAHs is influenced by factors such as pH, temperature, and the presence of necessary nutrients for microbial activity. |
Detailed Experimental Protocol: Chemical Degradation via Fenton Oxidation
For small-scale laboratory waste, chemical degradation using Fenton's reagent is a viable option. This advanced oxidation process utilizes hydroxyl radicals to break down the organic molecule.
Materials:
-
Waste this compound solution
-
Ferrous sulfate (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask) within a fume hood
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: Conduct the entire procedure in a well-ventilated fume hood. Ensure all necessary PPE is worn.
-
pH Adjustment:
-
Dilute the this compound waste with water if necessary to ensure it is in an aqueous solution.
-
Adjust the pH of the solution to between 3 and 5 using sulfuric acid or sodium hydroxide.
-
-
Addition of Ferrous Sulfate:
-
For every 100 mL of waste solution, add a catalytic amount of ferrous sulfate. A common starting concentration is around 30 µM.
-
Stir the solution until the ferrous sulfate is completely dissolved.
-
-
Initiation of Fenton Reaction:
-
Slowly add 30% hydrogen peroxide to the solution. A typical starting concentration is approximately 65 mM.[2]
-
Caution: The reaction is exothermic and may produce gas. Add the hydrogen peroxide in small increments to control the reaction rate.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed with continuous stirring for several hours. The reaction time will depend on the concentration of the waste.
-
Monitor the degradation of this compound using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the absence of the parent compound.
-
-
Neutralization and Disposal:
-
Once the degradation is complete, neutralize the solution to a pH between 6 and 8 with sodium hydroxide or sulfuric acid.
-
Dispose of the final solution in accordance with local regulations for treated hazardous waste.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Essential Safety and Operational Guide for 1,4-Dihydro-1,4-methanonaphthalene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,4-Dihydro-1,4-methanonaphthalene (CAS RN: 4453-90-1). Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Personal Protective Equipment (PPE)
Due to the potential for irritation to the eyes, skin, and respiratory tract, the use of appropriate personal protective equipment is mandatory when handling this compound.[1] The required PPE is summarized in the table below.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in situations with a high risk of splashing. | To prevent eye irritation from contact with the chemical.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended, see below for details). A chemical-resistant lab coat or coveralls. Closed-toe shoes. | To prevent skin contact and irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor (OV) cartridge is required when working outside of a certified chemical fume hood or when ventilation is inadequate.[3][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be in place.[1] | To prevent inhalation and respiratory tract irritation.[1] |
Glove Selection:
The selection of appropriate gloves is critical. While general chemical-resistant gloves are recommended, nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, it is essential to consult the glove manufacturer's chemical resistance data.
Respirator Cartridge Selection:
For environments where an air-purifying respirator is necessary, an organic vapor (OV) cartridge, identifiable by its black color-coding, should be used.[3][4] If particulates are also present, a combination cartridge with a particulate filter (e.g., P95 or P100) may be required.[1][5] A cartridge change-out schedule must be established to ensure the continued effectiveness of the respirator.[1]
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
Workflow for Handling this compound:
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.
-
Don all required personal protective equipment as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid direct contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools to prevent ignition sources.[6]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All chemical waste must be disposed of in accordance with national and local regulations.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. The container must be compatible with the chemical.
-
Solid Waste: Any solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, etc.) should be collected in a separate, clearly labeled, and sealed container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
Disposal Procedure:
-
Containerization: Use appropriate, leak-proof containers for waste collection. Ensure the exterior of the container is clean and free of contamination.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area and remove all sources of ignition.[6] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.[1] Ventilate the area thoroughly.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 3. 3m.com [3m.com]
- 4. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 5. pksafety.com [pksafety.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 4453-90-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
